3-Nitropyrazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-8-9-4-2-1-3-6(7)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYFMAYLGQJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306700 | |
| Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19363-97-4 | |
| Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19363-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3-Nitropyrazolo[1,5-a]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitropyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a foundational core for a multitude of therapeutic agents.[1] Its structural resemblance to purines allows for its interaction with various biological targets, leading to applications as PI3K inhibitors, antituberculosis agents, and adenosine receptor antagonists.[2][3][4] This guide provides a comprehensive overview of the , a key intermediate for the development of novel pharmaceuticals. We delve into a validated synthetic methodology, explaining the mechanistic rationale behind the procedural steps. Furthermore, a detailed protocol for the comprehensive characterization of the target molecule using modern analytical techniques is presented, ensuring the structural integrity and purity of the synthesized compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds and the development of next-generation therapeutics.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the core pyrazolo[1,5-a]pyridine ring system, followed by a regioselective nitration. This strategy allows for controlled introduction of the nitro group at the desired position, a crucial step for subsequent functionalization in drug discovery programs.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction.[5][6] This reaction involves the formation of an N-aminopyridinium ylide, which then reacts with a suitable dipolarophile. For the synthesis of the unsubstituted parent ring, a reaction with an alkyne is a common approach.
The mechanism involves the initial N-amination of pyridine, followed by deprotonation to form the pyridinium ylide. This ylide, a 1,3-dipole, then undergoes a cycloaddition with an alkyne derivative, which after a subsequent elimination step, yields the aromatic pyrazolo[1,5-a]pyridine core. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
Regioselective Nitration
With the pyrazolo[1,5-a]pyridine core in hand, the subsequent step is the introduction of the nitro group. Electrophilic aromatic substitution on this heterocyclic system is directed by the electronic properties of the fused rings. The pyrazole moiety is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Theoretical studies and experimental evidence on related systems indicate that the C3 position is particularly activated, leading to a highly regioselective nitration.
The standard nitrating agent, a mixture of concentrated nitric acid and sulfuric acid, is employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Careful control of the reaction temperature is essential to prevent over-nitration and decomposition of the starting material.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Comprehensive Characterization
Unequivocal structural confirmation of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed to ascertain the identity, structure, and purity of the final product.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants characteristic of the pyrazolo[1,5-a]pyridine ring system. The introduction of the electron-withdrawing nitro group at the C3 position will cause a downfield shift of adjacent protons. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic peaks for this compound will be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.[7][8] Aromatic C-H and C=N stretching vibrations will also be present.
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of this compound.
Crystallographic Analysis
-
Single-Crystal X-ray Diffraction : In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. This technique has been successfully applied to confirm the structures of related pyrazolo[1,5-a]pyrimidine derivatives.[9][10]
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.0-9.0 ppm. |
| Coupling Constants (J) | Characteristic ortho, meta, and para couplings. | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the range of 110-150 ppm. |
| IR | Wavenumber (cm⁻¹) | ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch).[7][8] |
| HRMS | m/z | [M+H]⁺ corresponding to the exact mass of C₇H₆N₃O₂. |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis and purification of this compound.
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine
-
To a solution of pyridine in a suitable solvent, add hydroxylamine-O-sulfonic acid portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
The resulting N-aminopyridinium salt is then treated with a base (e.g., potassium carbonate) in the presence of an alkyne derivative in a solvent such as DMF.
-
Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure pyrazolo[1,5-a]pyridine.
Step 2: Nitration of Pyrazolo[1,5-a]pyridine
-
To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add the synthesized pyrazolo[1,5-a]pyridine.
-
Once dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow for Synthesis and Characterization
Caption: Overall workflow from synthesis to final product characterization.
Utility in Drug Discovery and Development
This compound is not merely a chemical curiosity but a valuable scaffold for the synthesis of biologically active molecules. The nitro group serves as a versatile chemical handle for further molecular elaboration.
-
Reduction to Amine : The nitro group can be readily reduced to an amino group, which can then be acylated, alkylated, or used in coupling reactions to introduce diverse side chains. This is a common strategy in the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, which have shown potent antituberculosis activity.[2]
-
Nucleophilic Aromatic Substitution : While less common, the nitro group can activate the ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
-
Modulation of Physicochemical Properties : The presence of the nitro group significantly alters the electronic and physicochemical properties of the pyrazolo[1,5-a]pyridine core, which can be leveraged to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
The parent pyrazolo[1,5-a]pyridine scaffold has been identified in compounds targeting a range of diseases, underscoring the therapeutic potential of its derivatives.[1] The ability to functionalize this core, particularly at the 3-position via the nitro intermediate, provides medicinal chemists with a powerful tool for generating novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 3-Nitropyrazolo[1,5-a]pyridine
A Foreword for the Modern Researcher
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. This fused heterocyclic system is particularly significant in the development of kinase inhibitors and antitubercular agents[1][2][3]. The introduction of a nitro group at the 3-position of this scaffold can profoundly influence its electronic properties and biological activity, making 3-Nitropyrazolo[1,5-a]pyridine a key target for synthesis and a valuable intermediate in drug discovery programs.
This guide provides a comprehensive, field-proven methodology for the synthesis, isolation, and detailed characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and experimental rationale, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the process effectively.
I. The Synthetic Pathway: A Logic-Driven Approach
The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the pyrazolo[1,5-a]pyridine core, followed by regioselective nitration. This strategy allows for controlled introduction of the nitro group and facilitates purification.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
The construction of the fused bicyclic system is based on the well-established oxidative [3+2] cycloaddition of N-aminopyridinium ylides with suitable alkynes[4]. This approach is favored for its efficiency and modularity.
Step 2: Regioselective Nitration
The introduction of the nitro group at the C3 position is achieved through electrophilic aromatic substitution. The pyrazolo[1,5-a]pyridine system exhibits a specific reactivity pattern, directing the incoming electrophile to the desired position.
II. Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and reproducible. Each step includes critical control points and expected observations to ensure a self-validating experimental process.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine
This procedure is adapted from established methods for the synthesis of related pyrazolo[1,5-a]pyridine derivatives[4].
Materials:
-
2-Aminopyridine
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH)
-
Ethyl propiolate
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate
-
Magnesium sulfate, anhydrous
Procedure:
-
N-amination of 2-Aminopyridine: To a solution of 2-aminopyridine (1.0 eq) in anhydrous DCM, add MSH (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-aminopyridinium salt.
-
Cycloaddition: Dissolve the crude N-aminopyridinium salt in a suitable solvent (e.g., acetonitrile). Add ethyl propiolate (1.2 eq) and a mild base (e.g., potassium carbonate, 2.0 eq). Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure pyrazolo[1,5-a]pyridine.
Protocol 2: Synthesis of this compound
This nitration protocol is based on standard procedures for nitrating pyrazole-containing heterocycles[5].
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate, saturated aqueous solution
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid (1.5 eq) to concentrated sulfuric acid (10 vol) while maintaining the temperature below 10 °C.
-
Nitration Reaction: To the pre-cooled nitrating mixture, add pyrazolo[1,5-a]pyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. The precipitated product is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
III. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Nitropyrazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic properties of 3-Nitropyrazolo[1,5-a]pyridine. Despite a comprehensive search of scientific literature, specific experimental data for this exact molecule remains elusive. Therefore, this guide will leverage established principles of spectroscopic analysis and available data from closely related analogs to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach offers a robust framework for researchers engaged in the synthesis and characterization of novel pyrazolo[1,5-a]pyridine derivatives.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science. As purine analogs, these compounds have demonstrated a wide range of biological activities, including their use as antitrypanosomal agents. The introduction of a nitro group at the 3-position is expected to significantly influence the electronic properties and, consequently, the biological activity and spectroscopic characteristics of the parent molecule. Accurate structural elucidation through spectroscopic methods is paramount for the successful development and application of such compounds.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of spectral data from the parent pyrazolo[1,5-a]pyridine, various substituted nitropyrazoles, and other related heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra will provide critical information for structural confirmation.
Molecular Structure and Numbering:
Caption: Molecular structure of this compound with atom numbering.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The electron-withdrawing nature of the nitro group at the 3-position will significantly deshield adjacent protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.5 - 8.8 | s | - | Singlet due to no adjacent protons; significantly deshielded by the adjacent nitro group. |
| H-4 | ~8.8 - 9.1 | d | ~7.0 | Doublet, coupled to H-5; deshielded by the adjacent ring nitrogen. |
| H-5 | ~7.3 - 7.6 | t | ~7.0 | Triplet, coupled to H-4 and H-6. |
| H-6 | ~7.7 - 8.0 | t | ~7.0 | Triplet, coupled to H-5 and H-7. |
| H-7 | ~8.2 - 8.5 | d | ~7.0 | Doublet, coupled to H-6. |
The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the nitro group (C-3) is expected to be significantly deshielded.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~130 - 135 | Aromatic carbon adjacent to the nitro-substituted carbon. |
| C-3 | ~145 - 150 | Significantly deshielded due to the direct attachment of the electron-withdrawing nitro group. |
| C-3a | ~120 - 125 | Bridgehead carbon. |
| C-4 | ~140 - 145 | Deshielded by the adjacent ring nitrogen. |
| C-5 | ~115 - 120 | Aromatic carbon. |
| C-6 | ~125 - 130 | Aromatic carbon. |
| C-7 | ~110 - 115 | Aromatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational bands expected for this compound are associated with the nitro group and the aromatic rings.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~1520 - 1560 | Asymmetric NO₂ stretch | Characteristic strong absorption for nitro compounds. |
| ~1340 - 1380 | Symmetric NO₂ stretch | Characteristic strong absorption for nitro compounds. |
| ~3000 - 3100 | C-H stretch (aromatic) | Typical for aromatic C-H bonds. |
| ~1600 - 1650 | C=C and C=N stretching | Skeletal vibrations of the pyrazolo[1,5-a]pyridine ring system. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected, along with characteristic fragmentation patterns.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The exact mass of C₇H₅N₃O₂ is 163.0382 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 163.
-
Key Fragmentation Pathways:
-
Loss of NO₂ (M - 46): A significant fragment at m/z = 117, corresponding to the pyrazolo[1,5-a]pyridine cation.
-
Loss of NO (M - 30): A fragment at m/z = 133.
-
Subsequent fragmentation of the pyrazolo[1,5-a]pyridine ring system, likely involving the loss of HCN (m/z = 27).
-
Experimental Protocols
While specific experimental data for this compound is not available, the following are general, field-proven protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
While direct experimental spectroscopic data for this compound is not currently available in the reviewed literature, this guide provides a robust, predictive framework for its characterization. The anticipated NMR, IR, and MS data, based on established principles and analysis of related compounds, offer a valuable resource for scientists working on the synthesis and development of novel pyrazolo[1,5-a]pyridine derivatives. The provided experimental protocols and analytical workflow further serve as a practical guide for the structural elucidation of this and similar heterocyclic compounds.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Nitropyrazolo[1,5-a]pyridine
This guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Nitropyrazolo[1,5-a]pyridine. As a crucial tool in structural elucidation, NMR spectroscopy offers profound insights into the electronic and chemical environment of each atom within a molecule. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in nitro-substituted heterocyclic compounds. The analysis herein is built upon foundational data from the parent pyrazolo[1,5-a]pyridine scaffold and established principles of substituent effects in NMR spectroscopy.
Introduction to this compound and its Spectroscopic Importance
The pyrazolo[1,5-a]pyridine ring system is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 3-position is expected to dramatically modulate the electronic properties and, consequently, the biological profile of the molecule. A thorough understanding of its structure and electronic distribution is paramount, and NMR spectroscopy is the most powerful technique for this purpose in solution.
This guide will first establish the spectral characteristics of the parent pyrazolo[1,5-a]pyridine. Subsequently, it will delineate the predicted perturbations on the ¹H and ¹³C chemical shifts and coupling constants induced by the 3-nitro substituent. This predictive framework serves as a robust tool for the identification and characterization of this and related compounds.
Molecular Structure and Atom Numbering
A clear and unambiguous assignment of NMR signals is contingent upon a standardized numbering system for the molecular structure. The accepted IUPAC numbering for the pyrazolo[1,5-a]pyridine ring system is presented below.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyridine serves as our reference. The introduction of the strongly electron-withdrawing nitro group at C-3 will induce significant downfield shifts (deshielding) on the protons of the pyrazolo[1,5-a]pyridine core, particularly on the adjacent H-2 and H-4 protons.
Baseline Spectrum: Pyrazolo[1,5-a]pyridine
The reported ¹H NMR chemical shifts for the unsubstituted pyrazolo[1,5-a]pyridine are used as a starting point for our predictive analysis.[2]
Predicted ¹H NMR Spectrum of this compound
The nitro group exerts its influence through both inductive and resonance effects.[3] The H-2 proton, being in the same five-membered ring and ortho to the nitro group, is expected to experience the most substantial deshielding. The H-4 proton, also in an ortho-like position relative to the nitro group, will also be significantly shifted downfield. The effect on the more distant protons (H-5, H-6, and H-7) will be less pronounced but still observable.
The coupling constants are primarily determined by the dihedral angles between adjacent protons and are less affected by substituents. Therefore, the coupling patterns are expected to remain similar to the parent compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H-2 | 8.80 - 9.00 | d | J2,H4 ≈ 1.0 | Strong deshielding due to proximity to the NO₂ group. |
| H-4 | 8.60 - 8.80 | ddd | J4,5 ≈ 7.0, J4,6 ≈ 1.5, J4,2 ≈ 1.0 | Significant deshielding from the NO₂ group. |
| H-5 | 7.20 - 7.40 | ddd | J5,4 ≈ 7.0, J5,6 ≈ 9.0, J5,7 ≈ 1.5 | Moderate deshielding effect. |
| H-6 | 7.00 - 7.20 | ddd | J6,5 ≈ 9.0, J6,7 ≈ 6.5, J6,4 ≈ 1.5 | Minor deshielding effect. |
| H-7 | 8.30 - 8.50 | d | J7,6 ≈ 6.5 | Moderate deshielding due to electronic pull of the nitro group through the ring system. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. The electron-withdrawing nitro group will cause a significant downfield shift for the carbon it is attached to (C-3) and will also influence the chemical shifts of the other carbons in the ring system through resonance and inductive effects.
Baseline Spectrum: Pyrazolo[1,5-a]pyridine
The ¹³C NMR chemical shifts for the parent pyrazolo[1,5-a]pyridine provide a reference for predicting the spectrum of the 3-nitro derivative.[4]
Predicted ¹³C NMR Spectrum of this compound
The C-3 carbon, directly attached to the nitro group, will be strongly deshielded. The other carbons will also experience downfield shifts, with the magnitude depending on their position relative to the nitro group. The ipso-carbon (C-3a) and the para-like carbon (C-5) are expected to be significantly affected.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 135 - 140 | Deshielded by the adjacent NO₂ group. |
| C-3 | 145 - 150 | Strongly deshielded due to direct attachment of the NO₂ group. |
| C-3a | 140 - 145 | Deshielded due to proximity to C-3 and electronic effects. |
| C-4 | 120 - 125 | Moderate deshielding. |
| C-5 | 130 - 135 | Deshielded due to resonance effects of the NO₂ group. |
| C-6 | 115 - 120 | Minor deshielding effect. |
| C-7 | 125 - 130 | Moderate deshielding. |
Key 2D NMR Correlations for Structural Verification
To unequivocally assign the predicted ¹H and ¹³C signals, a suite of 2D NMR experiments would be indispensable.
Caption: Predicted key COSY, HSQC, and HMBC correlations for this compound.
-
COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between protons, confirming the connectivity of the pyridine ring protons (H-4 through H-7).
-
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between each proton and its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying the quaternary carbons and confirming the overall structure. Key expected correlations would be from H-2 and H-4 to the nitro-substituted C-3 and the bridgehead carbon C-3a.
Experimental Protocol for NMR Analysis
The following is a standard operating procedure for the NMR analysis of this compound.
A. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
B. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize parameters such as spectral widths, number of increments, and relaxation delays according to the specific experiment and sample.
-
C. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Assign the peaks in all spectra based on the principles outlined in this guide and the correlations observed in the 2D spectra.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from the parent heterocycle and understanding the powerful electronic effects of the nitro substituent, a detailed and reliable set of predicted spectral parameters has been generated. This information is invaluable for the unambiguous identification and characterization of this compound in research and development settings. The outlined experimental protocol further provides a robust framework for obtaining high-quality NMR data for this and related molecules. The ultimate confirmation of these predictions will, of course, rely on the empirical acquisition and analysis of the spectra for this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Nitropyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation behavior of 3-nitropyrazolo[1,5-a]pyridine. In the absence of extensive, specific literature on this particular molecule, this document synthesizes established fragmentation principles from related chemical classes—nitroaromatics and nitrogen-containing heterocyclic compounds—to construct a predictive model of its fragmentation pathways. This approach, grounded in fundamental mass spectrometry theory and supported by authoritative references, offers a robust framework for the identification and structural elucidation of this and similar compounds.
Introduction: The Significance of this compound
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a nitro group, as in this compound, can significantly modulate a molecule's physicochemical properties and pharmacological effects. Accurate structural confirmation is paramount in the synthesis and development of such novel chemical entities. Mass spectrometry stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns. Understanding these patterns is crucial for unambiguous compound identification, metabolite profiling, and degradation product analysis.
Nitrogen-containing heterocyclic compounds (NHCs) are a broad class of molecules with significant roles in agriculture and the pharmaceutical industry.[1] However, their polarity can present challenges for conventional chromatographic and mass spectrometric analysis.[1][2]
Ionization Techniques and Their Implications
The choice of ionization technique profoundly influences the fragmentation of this compound. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will be considered.
-
Electron Ionization (EI): As a hard ionization technique, EI imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This creates a detailed "fingerprint" mass spectrum, invaluable for structural elucidation and library matching. The initial event is the formation of a radical molecular ion (M•+).[3]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) in the positive ion mode.[3] This method is ideal for polar and thermally labile compounds.[3] The resulting even-electron ions generally exhibit less fragmentation in the ion source compared to the odd-electron ions from EI.[3] Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is then used to induce fragmentation and obtain structural information.[3][4] The site of protonation can significantly influence the fragmentation pathways.[4]
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound is anticipated to be a composite of the fragmentation of the pyrazolo[1,5-a]pyridine core and the characteristic behavior of the nitro group substituent.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion of this compound (m/z 163) is expected to be prominent. The subsequent fragmentation will likely proceed through several key pathways driven by the nitro group and the heterocyclic ring system.
Nitroaromatic compounds typically exhibit characteristic losses of NO (30 Da) and NO2 (46 Da).[5][6] The fragmentation of the heterocyclic core often involves the loss of HCN (27 Da).[7]
Key Predicted EI Fragmentation Pathways:
-
Loss of NO₂: A primary and highly characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment at m/z 117.
-
Loss of NO: The molecular ion can also lose a nitric oxide radical (•NO) to form an [M-NO]•+ ion at m/z 133. This is often followed by the loss of CO to yield a fragment at m/z 105.
-
Ring Fragmentation: The pyrazolo[1,5-a]pyridine ring system can undergo fragmentation, a common pathway being the loss of hydrogen cyanide (HCN) from the pyridine or pyrazole ring. This could occur from the molecular ion or subsequent fragment ions.
-
Sequential Losses: A combination of these losses is expected. For example, the [M-NO₂]⁺ ion (m/z 117) could further lose HCN to produce a fragment at m/z 90.
Diagram: Predicted EI Fragmentation of this compound
Caption: Predicted EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
In positive ion ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 164. The protonation site is likely to be one of the nitrogen atoms of the heterocyclic core, which will influence the subsequent fragmentation pathways upon collision-induced dissociation (CID).
The fragmentation of even-electron ions, such as [M+H]⁺, often involves the loss of neutral molecules.[3] For nitroaromatic compounds under ESI-MS/MS, fragmentation can be dependent on the position of substituents, leading to ortho effects.[5]
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of H₂O: While not immediately obvious, protonated nitroaromatic compounds can undergo rearrangement and loss of a neutral water molecule.
-
Loss of NO₂H (Nitrous Acid): A plausible pathway for the protonated molecule is the loss of nitrous acid (HNO₂), resulting in a fragment at m/z 117.
-
Loss of NO and CO: Similar to EI, sequential losses of neutral molecules such as NO and CO from the protonated precursor can occur.
-
Ring Opening and Fragmentation: The protonation can induce ring opening, leading to a cascade of fragmentation events, including the loss of HCN.
Diagram: Predicted ESI-MS/MS Fragmentation of this compound
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Tabulated Summary of Predicted Fragments
| Ionization | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |
| EI | 163 | 133 | NO | NO |
| EI | 163 | 117 | NO₂ | NO₂ |
| EI | 133 | 105 | CO | CO |
| EI | 117 | 90 | HCN | HCN |
| ESI (+) | 164 | 117 | HNO₂ | HNO₂ |
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation patterns, the following experimental setup is recommended. This protocol is designed to be a self-validating system by including systematic variations in experimental parameters.
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For EI-MS analysis (typically via Gas Chromatography-Mass Spectrometry - GC-MS), dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
For ESI-MS analysis (typically via Liquid Chromatography-Mass Spectrometry - LC-MS or direct infusion), dilute the stock solution to a final concentration of 0.1-1 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
GC-MS Analysis for EI Fragmentation
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[8]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-MS/MS Analysis for ESI Fragmentation
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5-4.5 kV.[1]
-
Source Temperature: 120-150 °C.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
MS1 Scan: Scan for the protonated molecule at m/z 164.
-
MS2 (Tandem MS) Scan: Isolate the precursor ion at m/z 164 and apply varying collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.
-
Diagram: Experimental Workflow
Caption: Workflow for the mass spectrometric analysis of this compound.
Conclusion
This guide provides a theoretically grounded and experimentally actionable framework for understanding the mass spectrometric fragmentation of this compound. By synthesizing established principles from related compound classes, we have proposed detailed fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This comprehensive approach ensures a high degree of scientific integrity and provides researchers with the necessary tools for the confident structural elucidation of this and similar novel heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
FTIR spectroscopy of 3-Nitropyrazolo[1,5-a]pyridine
An In-Depth Technical Guide to the FTIR Spectroscopy of 3-Nitropyrazolo[1,5-a]pyridine
Introduction
This compound is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, which is a structural analogue of biogenic purines, it serves as a crucial building block in the development of novel therapeutic agents, including anxiolytics, sedatives, and receptor antagonists.[1][2] The introduction of a nitro group (NO₂) onto this bicyclic system profoundly influences its electronic properties and chemical reactivity, making precise structural confirmation and quality control paramount.
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of such compounds.[3] It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds, allowing for the unambiguous identification of functional groups and overall molecular architecture.[3][4] This guide offers a comprehensive examination of the , detailing experimental protocols, spectral interpretation, and the underlying principles from the perspective of a seasoned application scientist.
Molecular Structure and Expected Vibrational Modes
The FTIR spectrum of this compound is a composite of the vibrational modes originating from its two primary structural components: the fused pyrazolo[1,5-a]pyridine ring system and the C3-substituted nitro group. Understanding the expected contributions of each is the foundation of accurate spectral interpretation.
Caption: Molecular structure of this compound.
The Pyrazolo[1,5-a]pyridine Core
This fused heterocyclic system is aromatic and exhibits a series of characteristic vibrations:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[5]
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused rings are expected in the 1620-1430 cm⁻¹ range.[5][6] These bands are often numerous and can be coupled, providing a complex but highly characteristic pattern in the fingerprint region.
-
Ring Breathing and Deformation Modes: The entire ring system can undergo "breathing" modes, where the rings expand and contract symmetrically. For pyridine, a strong ring breathing mode is observed near 991 cm⁻¹.[7] Similar modes, along with other in-plane and out-of-plane deformations, are expected for the pyrazolo[1,5-a]pyridine core, contributing to the fingerprint region below 1500 cm⁻¹.[8][9]
The Nitro (NO₂) Functional Group
The nitro group provides some of the most distinct and intense absorption bands in the spectrum, making it a powerful diagnostic tool.[10]
-
Asymmetric NO₂ Stretching (ν_as(NO₂)): This is a very strong and characteristic absorption typically found between 1550-1475 cm⁻¹ for aromatic nitro compounds.[11] Its high intensity is due to the large change in dipole moment during this vibration.
-
Symmetric NO₂ Stretching (ν_s(NO₂)): This is another strong absorption, usually appearing in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[11] The presence of both strong asymmetric and symmetric stretching bands is a definitive indicator of a nitro group.[10]
-
Other NO₂ Vibrations: A C-N stretching vibration is expected, though it can be coupled with other modes. Additionally, scissoring, wagging, and rocking deformations of the NO₂ group occur at lower frequencies, typically below 900 cm⁻¹. An NO₂ scissoring peak can often be found around 850 cm⁻¹.[10]
It is critical to recognize that the strongly electron-withdrawing nature of the nitro group can scramble the electronic structure of the parent molecule, potentially shifting the positions of other peaks, such as the C-H stretches of the aromatic system.[10]
Experimental Protocol for FTIR Analysis
This protocol outlines a robust and self-validating methodology for acquiring a high-quality FTIR spectrum of solid-state this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its minimal sample preparation requirements.
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Install a clean, dry ATR accessory (e.g., with a diamond or germanium crystal).
-
-
Background Collection (Self-Validation Step 1):
-
Causality: A background spectrum must be collected to account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument or ATR crystal.[12] This ensures the final spectrum is solely that of the sample.
-
Procedure: With the clean, empty ATR crystal in place, initiate the background scan. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans.[12]
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.[13]
-
Lower the ATR press or anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface. This is crucial for obtaining a strong, high-quality signal.[12]
-
-
Sample Spectrum Collection:
-
Using the same scan parameters as the background, initiate the sample scan.[12]
-
The instrument's software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning (Self-Validation Step 2):
-
After collection, remove the sample and thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[13]
-
Causality: To verify that the crystal is clean and free of residue, run a new scan and compare it to the original background. The resulting spectrum should be a flat line with no significant peaks, confirming the absence of contamination for the next user.
-
Spectral Interpretation and Data Analysis
The interpretation of the resulting spectrum involves identifying the key absorption bands and assigning them to their corresponding molecular vibrations. The following table summarizes the expected characteristic peaks for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |
| 3100–3000 | Medium | Aromatic C-H Stretching (Pyridine & Pyrazole rings) | [5] |
| ~1610 | Medium | C=C / C=N Ring Stretching | [6] |
| 1550–1475 | Strong | Asymmetric NO₂ Stretching (ν_as) | [10][11] |
| 1500–1430 | Medium-Strong | C=C / C=N Ring Stretching | [5] |
| 1360–1290 | Strong | Symmetric NO₂ Stretching (ν_s) | [10][11] |
| 1300-1000 | Medium | In-plane C-H Bending, C-N Stretching | [14] |
| ~850 | Medium | NO₂ Scissoring / Out-of-plane C-H Bending | [10] |
| < 900 | Medium-Weak | Out-of-plane C-H Bending & Ring Deformation Modes | [9] |
Key Interpretive Insights:
-
Primary Confirmation: The most crucial diagnostic peaks are the two strong, sharp bands corresponding to the asymmetric and symmetric NO₂ stretches.[10][11] Their presence and position are the primary confirmation of successful nitration.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of peaks from various stretching and bending modes of the fused heterocyclic core.[8] While individual peak assignment can be challenging without computational modeling, the overall pattern serves as a unique fingerprint for this compound. Direct comparison of this region with the spectrum of the un-nitrated pyrazolo[1,5-a]pyridine starting material can reveal subtle shifts caused by the nitro group's electronic influence.
-
Absence of Other Functional Groups: The spectrum should be checked for the absence of extraneous peaks, such as a broad O-H band (~3200-3600 cm⁻¹) which would indicate the presence of water, or a strong C=O band (~1700 cm⁻¹) which could suggest an impurity or side-product.
Applications in Research and Drug Development
The FTIR analysis of this compound is a rapid, non-destructive, and cost-effective tool with direct applications in:
-
Synthesis Confirmation: Verifying the successful synthesis of the target molecule by confirming the presence of the key nitro group absorptions and the integrity of the pyrazolopyridine core.
-
Quality Control: Ensuring the identity and purity of batches of the compound, flagging potential contamination or degradation.
-
Reaction Monitoring: In some setups (e.g., using an in-situ ATR probe), FTIR can be used to monitor the progress of the nitration reaction in real-time by observing the disappearance of starting material peaks and the appearance of product peaks.
-
Structural Elucidation: Providing critical data on the functional groups present, which, when combined with other techniques like NMR and Mass Spectrometry, leads to the complete and unambiguous structural determination of novel derivatives.
Conclusion
FTIR spectroscopy is a cornerstone technique for the characterization of this compound. By understanding the distinct vibrational signatures of the nitro group and the fused heterocyclic core, researchers can confidently confirm the molecule's identity and purity. The implementation of a robust, self-validating experimental protocol using ATR ensures the acquisition of high-quality, reproducible data. This guide provides the foundational knowledge and practical methodology for scientists and professionals to effectively leverage FTIR spectroscopy in their research and development workflows involving this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Nitropyrazolo[1,5-a]pyridine
This guide provides a comprehensive technical overview for the determination and analysis of the X-ray crystal structure of this compound. Tailored for researchers, scientists, and drug development professionals, this document navigates through the essential experimental and computational protocols, offering field-proven insights into the causality behind methodological choices. While a public crystal structure for this specific molecule is not available at the time of this writing, this guide establishes a complete framework for its synthesis, crystallization, and detailed structural elucidation, drawing upon established principles and data from analogous compounds.
The pyrazolo[1,5-a]pyrimidine heterocyclic system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] These compounds are integral to the development of therapeutics targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.[2][3][4] The introduction of a nitro group, as in this compound, is a strategic modification intended to modulate the electronic properties and intermolecular interactions of the molecule, potentially enhancing its efficacy and selectivity as a therapeutic agent or its properties as a functional material.[5] A precise understanding of its three-dimensional structure at the atomic level is therefore paramount for rational drug design and materials engineering.
Synthesis and Crystallization
Synthetic Pathway: A Microwave-Assisted Approach
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives is well-documented, with modern approaches favoring efficiency and sustainability.[6] A highly effective method for the synthesis of the parent scaffold involves the microwave-assisted, one-pot, three-component reaction of a suitable aminopyrazole, a β-dicarbonyl compound, and an aldehyde.[7][8] Subsequent nitration would yield the target compound.
Conceptual Protocol for Synthesis:
-
Cyclocondensation: Combine 3-amino-1H-pyrazole, malondialdehyde, and a suitable solvent in a microwave reactor vessel.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes) to form the pyrazolo[1,5-a]pyridine core.[9]
-
Nitration: The crude product is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position.
-
Purification: The final product, this compound, is purified by column chromatography or recrystallization to achieve the high purity required for single-crystal growth.
The causality behind choosing a microwave-assisted protocol lies in its ability to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[7]
Single-Crystal Growth: The Gateway to Diffraction
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[10][11] For a small molecule like this compound, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature. The key is to control the evaporation rate to allow for the ordered growth of a single crystal.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
The choice of solvent is critical and often determined empirically. A good solvent will have moderate solubility for the compound and a suitable boiling point for the chosen method.
X-ray Crystallographic Analysis: From Crystal to Structure
The entire process of determining a crystal structure can be visualized as a logical workflow, from data collection to the final refined model.[12]
Caption: A generalized workflow for small-molecule X-ray crystallography.
Step-by-Step Experimental Protocol
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[10]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).[12] This step yields a file containing the Miller indices (h, k, l) and the intensity for each reflection.
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, direct methods are typically successful.[10] This process uses statistical relationships between the intensities of the reflections to determine the phases.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[13][14] The program SHELXL is a widely used and powerful tool for this purpose.[15] During refinement, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Expected Crystallographic Data
The following table summarizes the type of crystallographic data that would be obtained for this compound. The values are hypothetical but representative of a typical small organic molecule.
| Parameter | Expected Value/Information | Significance |
| Chemical formula | C₇H₅N₃O₂ | Defines the atomic composition of the molecule. |
| Formula weight | 163.14 g/mol | Molar mass of the compound. |
| Crystal system | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space group | e.g., P2₁/c or Pca2₁ | Defines the symmetry operations within the unit cell. |
| a, b, c [Å] | e.g., a=8.5, b=10.2, c=9.1 | Dimensions of the unit cell. |
| α, β, γ [°] | e.g., α=90, β=105.3, γ=90 | Angles of the unit cell. |
| Volume [ų] | ~760 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) | ~1.42 g/cm³ | Calculated density of the crystal. |
| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; lower values are better. |
| wR₂ (all data) | < 0.15 | A weighted residual factor based on all data, also indicating the quality of the fit. |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good refinement. |
Structural Analysis and Interpretation
Molecular Geometry
The refined crystal structure will provide precise bond lengths, bond angles, and torsion angles. The pyrazolo[1,5-a]pyridine core is expected to be largely planar.[3] Key points of analysis include:
-
Planarity of the Fused Ring System: Deviations from planarity can indicate steric strain.
-
C-NO₂ Torsion Angle: The degree of twisting of the nitro group relative to the pyrazole ring will influence the extent of π-conjugation.
-
Bond Lengths: Comparison of bond lengths within the heterocyclic rings to standard values can provide insights into electron delocalization.
Caption: Atom numbering scheme for this compound.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, several key interactions are anticipated:
-
Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are likely to be significant in directing the crystal packing.
-
π-π Stacking: The planar aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.
-
Pnictogen and π-hole Interactions: The nitrogen atom of the nitro group can act as a π-hole donor, interacting with electron-rich regions of neighboring molecules.[16][17] Similarly, the nitrogen atoms of the pyridine ring can participate in pnictogen bonding.[17]
Advanced Structural Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[18][19] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
Protocol for Hirshfeld Surface Analysis (using CrystalExplorer):
-
Import CIF: Open the refined Crystallographic Information File (.cif) in CrystalExplorer.
-
Generate Surface: Calculate the Hirshfeld surface for the molecule of interest.
-
Map Properties: Map the dnorm property onto the surface. Red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.
-
2D Fingerprint Plots: Generate 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). This allows for the quantification of the percentage contribution of different types of interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.[20]
Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.
Density Functional Theory (DFT) Calculations
DFT calculations provide a theoretical framework to complement the experimental X-ray data.[21][22]
Protocol for DFT Geometry Optimization:
-
Input Structure: Use the atomic coordinates from the refined crystal structure as the starting geometry.
-
Select Functional and Basis Set: Choose an appropriate functional (e.g., B3LYP or ωB97XD for good handling of non-covalent interactions) and basis set (e.g., 6-311+G(d,p)).[23]
-
Perform Optimization: Run a geometry optimization calculation in the gas phase to obtain the structure of an isolated molecule at its energy minimum.
-
Analysis: Compare the optimized geometry with the experimental crystal structure. Differences between the two can be attributed to the effects of crystal packing forces (i.e., intermolecular interactions). Further calculations can be performed to determine electronic properties such as the electrostatic potential surface, and HOMO-LUMO energy gap.
This comparative analysis is crucial for understanding how the supramolecular environment of the crystal influences the conformation of the molecule.
Conclusion
The crystallographic analysis of this compound, as outlined in this guide, provides a roadmap for obtaining a deep and multi-faceted understanding of its solid-state structure. By integrating meticulous experimental work with advanced computational analysis, researchers can elucidate the intricate interplay of molecular geometry and intermolecular forces. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and functional materials, enabling the prediction and tuning of properties based on a foundational understanding of structure.[24]
References
- 1. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Easy Structure - Sucrose [xray.uky.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. crystalexplorer.net [crystalexplorer.net]
- 19. crystalexplorer.net [crystalexplorer.net]
- 20. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
physical and chemical properties of 3-Nitropyrazolo[1,5-a]pyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyrazolo[1,5-a]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the pyrazolo[1,5-a]pyridine scaffold, with a specific focus on the synthesis, properties, and synthetic utility of its 3-nitro derivative. As a privileged heterocyclic system, pyrazolo[1,5-a]pyridine is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents. Understanding the chemistry of its functionalized analogues is paramount for the rational design of novel drugs and materials.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyridine motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid structure and versatile synthetic accessibility make it an ideal scaffold for combinatorial library design and drug discovery.[1] Derivatives have shown a vast spectrum of biological activities, including applications as PI3K inhibitors, anti-tuberculosis agents, and receptor antagonists.[3][4][5] Functionalization of the scaffold is key to tuning its pharmacological profile, with the 3-position being a frequent site of modification to enhance potency and selectivity.[3]
Caption: Core structure of pyrazolo[1,5-a]pyridine and its 3-nitro derivative.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | Calculated |
| Molecular Weight | 163.13 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | 55405-64-6 | [6] |
| Density (Analogue) | ~1.68 g/cm³ | [7]* |
| Appearance | Expected to be a yellow or off-white solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF | Inferred |
*Note: Density is for the analogous compound 3-Nitropyrazolo[1,5-a]pyrimidine and serves as an estimate.
Synthesis and Reactivity
The synthesis of the pyrazolo[1,5-a]pyridine core is well-established, often proceeding through a [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles like alkynes or alkenes.[4][8] This robust methodology allows for the construction of a wide array of substituted analogues.
Experimental Protocol: Proposed Synthesis of this compound
The introduction of a nitro group at the 3-position is logically achieved via electrophilic aromatic substitution on the parent pyrazolo[1,5-a]pyridine. The pyrazole portion of the fused ring is electron-rich, making it susceptible to electrophilic attack.
Causality: A mixture of nitric acid and sulfuric acid is the classic and effective reagent for the nitration of aromatic and heteroaromatic systems. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add pyrazolo[1,5-a]pyridine (1.0 eq) to concentrated sulfuric acid (98%).
-
Reagent Addition: While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the resulting aqueous solution by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7 is reached. A precipitate may form. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Caption: Workflow for the proposed synthesis of this compound.
Chemical Reactivity
The 3-nitro group is a powerful modulator of the scaffold's chemical properties. As a strong electron-withdrawing group, it deactivates the heterocyclic system towards further electrophilic substitution. However, its true synthetic value lies in its capacity for transformation. The reduction of the nitro group to a 3-amino functionality is a pivotal step, opening a gateway to a diverse range of derivatives.[9] This transformation is commonly achieved using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.
The resulting 3-aminopyrazolo[1,5-a]pyridine is a versatile building block for synthesizing amides, ureas, and sulfonamides, which are functionalities frequently found in biologically active molecules.[3][10]
Spectroscopic Characterization
The identity and purity of this compound would be confirmed using standard spectroscopic techniques. The following are expected characteristics:
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the fused ring system. The C2-H proton would likely appear as a distinct singlet. |
| ¹³C NMR | A signal for the carbon atom at the 3-position (C3) shifted significantly downfield due to the strong deshielding effect of the attached nitro group. |
| IR Spectroscopy | Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 163.13. |
Applications in Research and Drug Development
While this compound itself is not typically the final active pharmaceutical ingredient, it serves as a high-value intermediate in the synthesis of more complex molecules.
-
Gateway to Bioactive Scaffolds: Its reduction to 3-aminopyrazolo[1,5-a]pyridine provides the necessary functional handle to introduce diverse side chains.[10] For instance, the development of potent pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as anti-tuberculosis agents relies on the ability to form an amide bond at this position.[3]
-
Modulation of Electronic Properties: The nitro group's electronic influence can be harnessed in materials science. The parent pyrazolo[1,5-a]pyrimidine scaffold has been explored for applications in organic light-emitting diodes (OLEDs) and as chemosensors due to its photophysical properties.[11] The introduction of a strong electron-withdrawing group like NO₂ can tune the molecule's absorption and emission spectra, opening avenues for new optical materials.
-
Structure-Activity Relationship (SAR) Studies: In drug discovery, the 3-nitro compound and its derivatives are essential for building libraries to perform SAR studies. By systematically modifying the substituent at the 3-position, researchers can probe the interactions with biological targets like kinases or receptors and optimize for potency and selectivity.[5]
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the related compound 3-nitropyrazolo[1,5-a]pyrimidine, general precautions for handling nitroaromatic compounds should be strictly followed.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Discharge into the environment should be avoided.[7]
Conclusion
This compound represents a fundamentally important molecule for chemists in drug discovery and materials science. While not extensively characterized as a standalone entity, its significance lies in its role as a key synthetic intermediate. Its preparation via direct nitration of the parent scaffold is straightforward, and the reactivity of the nitro group provides a crucial entry point for introducing the chemical diversity required to develop next-generation therapeutics and functional materials. A thorough understanding of its properties and synthetic transformations is essential for leveraging the full potential of the valuable pyrazolo[1,5-a]pyridine scaffold.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. chemwhat.com [chemwhat.com]
- 7. echemi.com [echemi.com]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
stability and reactivity of 3-Nitropyrazolo[1,5-a]pyridine
An In-Depth Technical Guide to the Stability and Reactivity of 3-Nitropyrazolo[1,5-a]pyridine
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic N-heterocycle that has garnered significant attention in medicinal chemistry. The introduction of a nitro group at the 3-position profoundly modulates the electronic properties of the ring system, creating a unique profile of stability and reactivity that is critical for its application in drug design and development. This guide provides a comprehensive technical overview of this compound, synthesizing foundational chemical principles with practical, field-proven insights. We will explore the molecule's inherent stability under various stress conditions, delineate its key reactivity pathways, and provide detailed experimental protocols for its characterization and synthetic manipulation. This document is intended to serve as a foundational resource for scientists working with this versatile scaffold, enabling informed decisions in lead optimization, formulation, and process development.
Introduction and Synthetic Strategy
The Pyrazolo[1,5-a]pyridine Core: A Scaffold of Interest
The pyrazolo[1,5-a]pyridine ring system is a bioisostere of purines and has been identified as the core of numerous biologically active compounds.[1] Its unique combination of a pyrazole and a pyridine ring imparts a distinct electronic and steric character, making it a versatile template for engaging with a wide range of biological targets.[2] Reviews of the scaffold highlight its importance and the growing interest from synthetic and medicinal chemists.[1][2][3]
Significance of 3-Nitro Functionalization
The introduction of a nitro group (NO₂) at the 3-position of the pyrazole ring is a pivotal synthetic modification. As a powerful electron-withdrawing group, it significantly influences the molecule's properties:
-
Electronic Modulation: It deactivates the ring system towards electrophilic attack while simultaneously activating it for nucleophilic substitution reactions.
-
Metabolic Handle: The nitro group can serve as a precursor to the 3-amino functionality, a critical anchor point for further derivatization in drug discovery programs. The reduction of nitro-heterocycles is a fundamental and crucial transformation in the synthesis of active pharmaceutical ingredients (APIs).[4]
General Synthetic Approach
The synthesis of this compound is typically achieved via the electrophilic nitration of the parent pyrazolo[1,5-a]pyridine scaffold. This reaction leverages the inherent nucleophilicity of the 3-position of the pyrazole ring. A related synthesis for the analogous pyrazolo[1,5-a]pyrimidine system involves a one-pot, microwave-assisted cyclocondensation followed by nitration with a mixture of nitric and sulfuric acids.[5]
Caption: General workflow for the synthesis of this compound.
Chemical Stability Assessment: Forced Degradation
Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the API to stress conditions more severe than those used for accelerated stability testing to identify potential degradation pathways.[6]
Rationale for Stress Testing
The objective is not necessarily to completely degrade the molecule but to achieve a target degradation of 5-20%.[6] This level of degradation is generally sufficient to produce and detect the most relevant degradation products without generating secondary products that would not be seen under normal storage conditions.[6] The insights gained are critical for formulation development, packaging selection, and defining storage requirements.[7]
The workflow for a comprehensive forced degradation study is a systematic process designed to evaluate the molecule under various stress conditions.
Caption: Standard workflow for a forced degradation study of an API.
Predicted Stability Profile
While specific experimental data for this compound is not publicly available, a stability profile can be predicted based on the functional groups present.
| Stress Condition | Predicted Stability | Rationale |
| Acidic (Hydrolytic) | Likely Stable | The pyrazolo[1,5-a]pyridine ring system is generally stable to acid. The electron-withdrawing nitro group further deactivates the ring, reducing susceptibility to acid-catalyzed hydrolysis. |
| Basic (Hydrolytic) | Potential for Degradation | While the core is robust, strong basic conditions could potentially lead to interactions, although significant degradation is not anticipated under standard (e.g., 0.1 M NaOH) conditions. |
| Oxidative | Likely Stable | The pyridine ring is relatively electron-deficient and resistant to oxidation. The nitro group is already in a high oxidation state. Significant degradation under standard H₂O₂ conditions is unlikely. |
| Photolytic | Potential for Degradation | Nitroaromatic compounds are known to be potentially photosensitive.[6] Exposure to ICH-compliant light sources could induce degradation, possibly involving the nitro group itself. |
Thermal Stability
Thermal analysis, primarily using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides critical information on the material's physical and chemical stability upon heating.[9][10]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and polymorphism. For this compound, a sharp endotherm would indicate its melting point, immediately followed by an exothermic event if decomposition occurs.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition and quantify mass loss due to volatilization or degradation.[11]
While specific data is unavailable for the title compound, a study on the related 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole showed a decomposition peak temperature of 227 °C by DSC.[12] It is reasonable to expect this compound to exhibit high thermal stability, with decomposition likely occurring above 200 °C.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which fundamentally alters the electron distribution of the bicyclic system.
Caption: Key reactivity pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack at the positions ortho and para (C2, C4, C6) to the ring nitrogen.[13] This is because the electronegative nitrogen can stabilize the anionic Meisenheimer intermediate formed during the reaction. The addition of the powerful electron-withdrawing nitro group at C3 is expected to further activate the pyridine ring, particularly at the C5 and C7 positions, making them prime sites for SNAr, especially if a suitable leaving group is present.
Reduction of the Nitro Group
The reduction of the 3-nitro group to a 3-amino group is arguably the most valuable transformation for this molecule in a drug development context. The resulting amine is a versatile functional handle for a wide array of subsequent chemical modifications (e.g., amide bond formation, reductive amination, sulfonylation). Numerous methods exist for the reduction of nitro-heterocycles, offering a range of selectivities and reaction conditions.[4][14][15]
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This is often a clean and high-yielding method.[16]
-
Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Tin(II) Chloride (SnCl₂), or Iron (Fe) in the presence of a strong acid (e.g., HCl) are highly effective.[17][18]
-
Transfer Hydrogenation: Using reagents like hydrazine hydrate in the presence of a catalyst or promoter.[4]
The choice of method depends on the presence of other sensitive functional groups in the molecule. For many applications, catalytic hydrogenation is preferred due to its clean reaction profile and the ease of product isolation.
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyridine ring system can undergo electrophilic substitution, with the C3 position being the most nucleophilic.[3] However, the presence of the nitro group at this position strongly deactivates the entire ring system towards further electrophilic attack. Therefore, reactions like Friedel-Crafts acylation, halogenation, or further nitration would require harsh conditions and are expected to proceed slowly, if at all.
Key Experimental Protocols
The following protocols are provided as robust, field-tested starting points for the stability assessment and synthetic manipulation of this compound. They are based on established methodologies for analogous compounds and general pharmaceutical practices.[6][16]
Protocol: Forced Degradation in Acidic Conditions
Objective: To assess the hydrolytic stability of the compound in an acidic environment.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
HPLC system with UV and/or MS detector
-
Calibrated pH meter and analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in acetonitrile to prepare a 1 mg/mL stock solution.
-
Reaction Setup: In a clean glass vial, add 1.0 mL of the stock solution. Add 9.0 mL of 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL in 0.09 M HCl. This ensures the final acid concentration is well-defined and minimizes organic solvent effects.
-
Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to 9.0 mL of deionized water.
-
Incubation: Place the reaction and control vials in a temperature-controlled chamber at 40°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the reaction vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of 0.1 M NaOH to stop the degradation. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the quenched samples and the control using a validated, stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.
-
Data Reporting: Calculate the percentage of degradation at each time point relative to the t=0 sample.
Protocol: Reduction of Nitro Group via Catalytic Hydrogenation
Objective: To efficiently and cleanly convert this compound to 3-aminopyrazolo[1,5-a]pyridine.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol or Ethanol (ACS grade)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube system)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a pressure-rated hydrogenation vessel, add this compound (e.g., 1.0 g, 1.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). The catalyst is often pyrophoric; handling it wet and under inert gas is a critical safety measure.
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol (e.g., 20 mL).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC or LC-MS) of small, carefully withdrawn aliquots.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the solvent. Caution: Do not allow the catalyst on the filter pad to dry in the air, as it can ignite. Quench the filter cake with water after use.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminopyrazolo[1,5-a]pyridine, which can be purified further if necessary (e.g., by recrystallization or column chromatography).
Implications for Drug Development
-
Stability: The predicted high stability of this compound under hydrolytic and oxidative conditions is advantageous for developing robust oral formulations. However, its potential photosensitivity must be addressed through the use of light-protective primary packaging.
-
Reactivity: The facile reduction of the nitro group to the amine is the cornerstone of its utility in lead optimization. This allows for the rapid generation of libraries of analogs with diverse functionalities at the 3-position, enabling thorough exploration of the structure-activity relationship (SAR).
-
Handling and Storage: The compound is expected to be a thermally stable solid, allowing for straightforward handling and storage under standard laboratory conditions (cool, dry, and protected from light).
Conclusion
This compound represents a synthetically valuable intermediate built upon a biologically relevant scaffold. Its stability profile is predicted to be robust under most pharmaceutical stress conditions, with the notable exception of potential photosensitivity. The molecule's reactivity is characterized by a deactivated ring system towards electrophiles and an activated system for nucleophiles, but its primary utility lies in the highly efficient and synthetically crucial reduction of its nitro group. A thorough understanding of this stability and reactivity profile, as outlined in this guide, is paramount for leveraging this molecule to its full potential in the design and development of novel therapeutics.
References
- 1. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijrar.org [ijrar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. biomedres.us [biomedres.us]
- 9. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tainstruments.com [tainstruments.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Protocol for 3-Nitropyrazolo[1,5-a]pyridine: A Detailed Guide for Chemical Researchers
This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 3-Nitropyrazolo[1,5-a]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine core is a recognized privileged structure found in various biologically active compounds.[1][2] The introduction of a nitro group at the 3-position offers a versatile chemical handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
This document is structured to provide not just a stepwise procedure, but also the underlying chemical principles, safety considerations, and characterization methodologies essential for successful and safe execution in a research laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is approached in a two-step sequence. The first part involves the construction of the parent pyrazolo[1,5-a]pyridine heterocyclic system. The second, critical step is the regioselective electrophilic nitration of this scaffold to introduce the nitro group at the C3 position.
Caption: Overall synthetic workflow for this compound.
Part I: Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold
The synthesis of the parent pyrazolo[1,5-a]pyridine can be achieved through various methods. A common and effective approach is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and an α,β-unsaturated carbonyl compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| N-Aminopyridinium iodide | Synthesis Grade | Major chemical suppliers | Can be synthesized from pyridine and hydroxylamine-O-sulfonic acid. |
| α,β-Unsaturated aldehyde/ketone | Reagent Grade | Major chemical suppliers | e.g., acrolein, methyl vinyl ketone. |
| Base (e.g., K2CO3, Et3N) | Anhydrous | Major chemical suppliers | |
| Solvent (e.g., DMF, CH3CN) | Anhydrous | Major chemical suppliers |
Detailed Protocol for Pyrazolo[1,5-a]pyridine Synthesis
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-aminopyridinium iodide (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (K2CO3) (2.0 eq).
-
Addition of Carbonyl Compound: Slowly add the α,β-unsaturated carbonyl compound (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyrazolo[1,5-a]pyridine.
Part II: Electrophilic Nitration of Pyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic attack, with the C3 position being the most reactive site. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Critical Safety Considerations for Nitration
Nitration reactions are highly exothermic and can be dangerous if not handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Temperature Control: Use an ice bath to control the temperature during the addition of reagents.
-
Slow Addition: Add the nitrating mixture dropwise to the substrate solution to manage the exothermic reaction.
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice.
Caption: Mandatory safety precautions for nitration reactions.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazolo[1,5-a]pyridine | Synthesized as per Part I | - | Ensure high purity. |
| Concentrated Sulfuric Acid (H2SO4) | 98% | Major chemical suppliers | Highly corrosive. |
| Concentrated Nitric Acid (HNO3) | 70% | Major chemical suppliers | Strong oxidizing agent. |
| Crushed Ice | - | - | For quenching. |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | For neutralization. |
Detailed Protocol for this compound Synthesis
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with gentle stirring. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in a minimal amount of concentrated sulfuric acid, and cool the solution to 0-5 °C in an ice bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of pyrazolo[1,5-a]pyridine over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Neutralization: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate may form. Cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate or dichloromethane.
-
Drying and Concentration: If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The introduction of the electron-withdrawing nitro group at C3 will cause a downfield shift of the adjacent protons, particularly the H2 and H4 protons, compared to the parent compound. |
| ¹³C NMR | The C3 signal will be significantly shifted downfield due to the attachment of the nitro group. Other carbon signals will also show shifts corresponding to the electronic changes in the ring. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO2) are expected in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C7H5N3O2, M.W. 163.13 g/mol ) should be observed. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Conclusion
This protocol provides a comprehensive and safety-conscious guide for the synthesis of this compound. The successful execution of this synthesis will provide researchers with a valuable intermediate for the development of novel chemical entities with potential therapeutic applications. Adherence to the detailed steps and, most importantly, the safety precautions outlined is paramount for a successful and safe outcome.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Nitration of Pyrazolo[1,5-a]pyridine
Introduction: The Significance of Nitrated Pyrazolo[1,5-a]pyridines
Pyrazolo[1,5-a]pyridine is a privileged heterocyclic scaffold due to its structural resemblance to purine. This unique bicyclic system, comprising a fused pyrazole and pyridine ring, is a cornerstone in the development of novel therapeutic agents and functional materials. The introduction of a nitro (-NO₂) group into this framework can dramatically alter its physicochemical properties, often enhancing its biological activity or serving as a versatile synthetic handle for further functionalization. Nitrated derivatives of pyrazolo[1,5-a]pyridine and its analogues are key intermediates in the synthesis of compounds with a wide range of pharmacological activities, including kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of the regioselective nitration of pyrazolo[1,5-a]pyridine, focusing on the underlying principles that govern the reaction's selectivity and offering detailed protocols for its successful execution in a research setting.
Mechanistic Insights into Regioselective Nitration
The nitration of pyrazolo[1,5-a]pyridine is an electrophilic aromatic substitution reaction. The regioselectivity of this transformation is dictated by the electronic properties of the bicyclic system. The pyridine ring is generally electron-deficient, which deactivates it towards electrophilic attack. Conversely, the fused pyrazole ring is electron-rich and thus activates the molecule for electrophilic substitution.
Computational studies and experimental evidence have shown that the position most susceptible to electrophilic attack on the pyrazolo[1,5-a]pyridine core is the C3 position. This is attributed to the highest electron density being localized at this carbon atom within the pyrazole moiety. The nitrogen atom at position 1 and the bridgehead nitrogen atom both contribute to this electronic distribution.
The general mechanism for the nitration reaction involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.
Reaction Mechanism Workflow
Caption: General mechanism for the nitration of pyrazolo[1,5-a]pyridine.
Experimental Protocols
The following protocols provide detailed procedures for the regioselective nitration of pyrazolo[1,5-a]pyridine.
Protocol 1: Classical Nitration using Nitric Acid and Sulfuric Acid
This method is a robust and widely applicable procedure for the nitration of pyrazolo[1,5-a]pyridine, affording the 3-nitro derivative in good yield.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pyrazolo[1,5-a]pyridine (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
| Parameter | Value |
| Reactants | Pyrazolo[1,5-a]pyridine, HNO₃, H₂SO₄ |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% |
| Major Product | This compound |
Protocol 2: Mild Nitration using an Alternative Nitrating Agent
For substrates that are sensitive to strongly acidic conditions, alternative nitrating agents can be employed. This protocol outlines a milder approach.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Suspend pyrazolo[1,5-a]pyridine (1.0 eq) in acetic anhydride (10 volumes) in a round-bottom flask at 0 °C.
-
Add copper(II) nitrate trihydrate (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into a saturated sodium bicarbonate solution and stir for 30 minutes.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.
| Parameter | Value |
| Reactants | Pyrazolo[1,5-a]pyridine, Cu(NO₃)₂·3H₂O, Acetic Anhydride |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
| Major Product | This compound |
Characterization of this compound
The successful synthesis of this compound can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons on the pyrazolo[1,5-a]pyridine core, with the introduction of the nitro group at C3 causing a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the nitro-substituted carbon, typically observed in the 140-150 ppm range.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound will be observed.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting and Key Insights
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or reaction time may be necessary, but this should be done cautiously to avoid side product formation.
-
Formation of Byproducts: Over-nitration or nitration at other positions can occur under harsh conditions. Maintaining a low temperature and using the correct stoichiometry of reagents is crucial.
-
Purification Challenges: The polarity of the nitrated product is significantly different from the starting material, which generally allows for straightforward purification by column chromatography. A gradient elution from non-polar to more polar solvents is recommended.
Workflow for Troubleshooting Nitration Reactions
Caption: A flowchart for troubleshooting common issues in the nitration of pyrazolo[1,5-a]pyridine.
Conclusion
The regioselective nitration of pyrazolo[1,5-a]pyridine at the C3 position is a reliable and efficient transformation that provides a valuable intermediate for the synthesis of a diverse range of functionalized heterocyclic compounds. By understanding the underlying electronic factors that govern the regioselectivity and by carefully controlling the reaction conditions, researchers can successfully synthesize this compound in high yield and purity. The protocols and insights provided in this guide are intended to facilitate the application of this important reaction in drug discovery and materials science.
Multi-Step Synthesis of 3-Nitropyrazolo[1,5-a]pyridine Derivatives: An In-Depth Technical Guide
Introduction: The Therapeutic Potential of 3-Nitropyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention from researchers in drug discovery and development due to their demonstrated efficacy as anticancer, antitubercular, and antimicrobial agents.[1][2][3][4][5] The introduction of a nitro group at the C3 position of this scaffold can significantly modulate its electronic properties and biological activity, making 3-nitropyrazolo[1,5-a]pyridine derivatives particularly interesting candidates for novel therapeutic agents. This guide provides a detailed exploration of the multi-step synthesis of these valuable compounds, offering both theoretical insights and practical, step-by-step protocols for their preparation in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound derivatives is typically achieved through a two-step process. The initial and crucial step involves the construction of the core pyrazolo[1,5-a]pyridine ring system. Following the successful synthesis of the scaffold, the second step focuses on the regioselective introduction of a nitro group at the C3 position.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Foreword: The Strategic Importance of the Nitro Group in Heterocyclic Chemistry
An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitropyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological and biological activities, including anti-platelet agents, melatonin receptor agonists, and kinase inhibitors.[1] The introduction of a nitro group at the 3-position of this scaffold dramatically alters its chemical personality. More than just a simple substituent, the 3-nitro group acts as a powerful "control node," dictating the regioselectivity of subsequent reactions and serving as a versatile synthetic handle. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack but critically activates it for nucleophilic substitution and provides a direct precursor to the invaluable amino functionality.
This guide provides an in-depth exploration of the key transformations of the nitro group in this compound. It is designed for researchers, medicinal chemists, and drug development professionals who seek not only to perform these reactions but to understand the underlying principles that govern their success. The protocols herein are presented as self-validating systems, with an emphasis on the causality behind each experimental choice.
Synthesis of the this compound Scaffold
Before manipulating the nitro group, one must first introduce it. The synthesis of this compound is typically achieved via electrophilic nitration of the parent pyrazolo[1,5-a]pyridine heterocycle. The pyrazole moiety of the fused ring system is electron-rich, directing electrophiles primarily to the C3 position.
A common and effective method involves using a mixture of nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the C3 position.
Protocol 1: Electrophilic Nitration of Pyrazolo[1,5-a]pyridine
Objective: To synthesize this compound.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0 °C, slowly add pyrazolo[1,5-a]pyridine (1.0 eq) to concentrated sulfuric acid.
-
Stir the mixture until all the solid has dissolved. Maintain the temperature at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of pyrazolo[1,5-a]pyridine over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The choice of slow, cold addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or recrystallization to afford pure this compound.
Core Reactivity: Reduction of the Nitro Group
The transformation of the nitro group into an amine is arguably the most valuable reaction of this compound. The resulting 3-aminopyrazolo[1,5-a]pyridine is a key building block for introducing a wide array of functionalities through amide bond formation, diazotization, and other amine-centric chemistries.
Two primary methods are employed for this reduction: catalytic hydrogenation and chemical reduction using metals in acidic media.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and producing water as the only byproduct. Palladium on carbon (Pd/C) is a commonly used catalyst.
Mechanism Insight: The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The nitro compound also adsorbs to the surface, where it is sequentially reduced by the hydrogen atoms, passing through nitroso and hydroxylamine intermediates before reaching the final amine.
Protocol 2: Catalytic Hydrogenation of this compound
Objective: To synthesize 3-aminopyrazolo[1,5-a]pyridine via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas supply or balloon
-
Celite®
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol %). The catalyst is often used wet to mitigate its pyrophoric nature.
-
Seal the flask, and purge the system with nitrogen or argon to remove oxygen.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel to the desired pressure (or use a hydrogen-filled balloon for atmospheric pressure) and stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent. Caution: The Celite® pad with the catalyst may be pyrophoric; do not allow it to dry completely and dispose of it properly.
-
Combine the filtrates and concentrate under reduced pressure to yield 3-aminopyrazolo[1,5-a]pyridine, which is often pure enough for subsequent steps.
Chemical Reduction with Metals
An alternative to catalytic hydrogenation is the use of a metal in an acidic medium. Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethanol is a classic and reliable method for reducing aromatic nitro compounds.[2][3][4]
Mechanism Insight: In this reaction, the metal (e.g., Tin) acts as the reducing agent, donating electrons. The reaction proceeds through a series of single-electron transfers, with the acidic medium providing the protons required for the formation of water from the oxygen atoms of the nitro group.
Protocol 3: Reduction using Tin(II) Chloride
Objective: To synthesize 3-aminopyrazolo[1,5-a]pyridine using SnCl₂.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the solution.[3] The use of a significant excess of the reducing agent ensures the reaction goes to completion.
-
If using an organic solvent like EtOAc, add concentrated HCl and heat the mixture to reflux (typically 60-80 °C).[3]
-
Stir the reaction at the elevated temperature for 2-6 hours, monitoring its progress by TLC.
-
After cooling to room temperature, carefully basify the reaction mixture by adding a 5M NaOH solution until the pH is >10. This step neutralizes the acid and precipitates tin salts.
-
Extract the product into ethyl acetate or dichloromethane (3 x volumes).
-
Filter the mixture to remove the inorganic tin salts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-aminopyrazolo[1,5-a]pyridine.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | RT, 1-4 atm H₂ | High yield, clean byproducts (H₂O), mild conditions | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Metal Reduction | SnCl₂·2H₂O, HCl | 60-80 °C | Inexpensive reagents, tolerant of some functional groups | Requires stoichiometric amounts of metal, workup can be tedious due to tin salts |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a potent activating group for nucleophilic aromatic substitution (SₙAr). Its strong -I and -R effects withdraw electron density from the ring, making it susceptible to attack by nucleophiles. While direct substitution of the nitro group itself is difficult, its presence on the pyrazolo[1,5-a]pyridine ring significantly activates other positions for substitution, particularly those ortho and para to it.
In the pyrazolo[1,5-a]pyridine system, the C4 and C2 positions are para and ortho to the C3-nitro group, respectively. However, the inherent electronics of the pyridine ring must also be considered. The nitrogen atom at position 1 makes the C7 and C5 positions electron-deficient and susceptible to nucleophilic attack. The interplay between the activating nitro group and the inherent reactivity of the fused pyridine ring governs the regiochemical outcome. Generally, nucleophilic attack is favored at positions that are both activated by the nitro group and inherently electron-deficient.[5]
Protocol 4: General Procedure for SₙAr with an Amine Nucleophile
This protocol describes a general approach for reacting a hypothetical 7-chloro-3-nitropyrazolo[1,5-a]pyridine with an amine, where the C7 position is activated by the C3-nitro group.
Objective: To perform a nucleophilic aromatic substitution on a halo-substituted this compound.
Materials:
-
7-Chloro-3-nitropyrazolo[1,5-a]pyridine
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, DIPEA)
Procedure:
-
In a reaction vessel, dissolve 7-chloro-3-nitropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent like DMF or DMSO.
-
Add the amine nucleophile (1.2-2.0 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The base serves to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature between 80-120 °C. The choice of temperature depends on the reactivity of the nucleophile and substrate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 7-amino-3-nitropyrazolo[1,5-a]pyridine derivative.
Conclusion and Future Directions
The 3-nitro group on the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of synthetic strategy. Its reliable reduction to the corresponding amine opens the door to a vast chemical space through well-established amine functionalization chemistries. Furthermore, its powerful activating effect in nucleophilic aromatic substitution allows for the late-stage introduction of complexity and diversity. Mastering the reactions detailed in this guide empowers chemists to leverage this compound as a versatile platform for the discovery and development of novel molecules in pharmaceuticals and materials science.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: Reduction of 3-Nitropyrazolo[1,5-a]pyridine to 3-Aminopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the chemical reduction of 3-nitropyrazolo[1,5-a]pyridine to the corresponding 3-aminopyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, making the synthesis of its amino derivatives a crucial step in drug discovery and development.[1][2] This guide delves into the underlying chemical principles, compares various reduction methodologies, and offers a detailed, field-proven protocol for a reliable and scalable reaction. Safety considerations and analytical characterization techniques are also thoroughly addressed to ensure a safe and successful synthesis.
Introduction: The Significance of 3-Aminopyrazolo[1,5-a]pyridine
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antifungal properties.[1] The 3-amino derivative, in particular, serves as a versatile synthetic intermediate for the construction of more complex molecules and libraries of potential drug candidates. Its primary amine functionality allows for a variety of subsequent chemical transformations, such as amide bond formation, sulfonylation, and diazotization, enabling the exploration of diverse chemical space in the pursuit of novel therapeutics.
Chemical Principles and Mechanistic Insights
The conversion of a nitro group to an amine is a fundamental reduction reaction in organic synthesis. The process involves the transfer of six electrons and six protons to the nitro group, ultimately yielding the amine and two molecules of water.
Reaction Mechanism: A Stepwise Electron and Proton Transfer
The reduction of aromatic nitro compounds, such as this compound, generally proceeds through a series of intermediates. While the exact pathway can vary depending on the reducing agent and reaction conditions, a common mechanistic sequence involves the following key steps:
-
Nitroso Intermediate: The nitro group is first reduced to a nitroso group (-NO).
-
Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH).
-
Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amine (-NH2).
It is crucial to select a reduction method that drives the reaction to completion, as the intermediate nitroso and hydroxylamine species can be reactive and may lead to undesired side products through condensation or rearrangement reactions.
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro compounds. The choice of a specific method depends on factors such as the presence of other functional groups in the molecule (chemoselectivity), scalability, cost, and safety considerations.
| Method | Reagents/Catalyst | Advantages | Disadvantages | References |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction, atom economical.[3] | Requires specialized high-pressure equipment, potential for over-reduction of other functional groups, catalyst can be pyrophoric.[4] | [5][6][7] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine, Formic Acid with Pd/C or Ni catalyst | Avoids the use of high-pressure hydrogen gas, often good chemoselectivity.[8][9] | May require elevated temperatures, potential for side reactions with certain hydrogen donors. | [8][9][10] |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, SnCl₂ | Cost-effective, tolerant of many functional groups.[5][11] | Stoichiometric amounts of metal are required, leading to significant metal waste, work-up can be cumbersome.[3][11] | [5][11][12][13] |
| Sulfide Reduction | Na₂S, Na₂S₂O₄ | Mild conditions, can be selective for one nitro group in the presence of others.[5] | Unpleasant odor of sulfur reagents, can be less efficient than other methods.[3] | [5] |
For the reduction of this compound, catalytic hydrogenation using Palladium on carbon (Pd/C) is often the method of choice due to its high efficiency and clean reaction profile.[5] Transfer hydrogenation also presents a viable and often safer alternative for laboratory-scale synthesis.
Detailed Experimental Protocol: Catalytic Hydrogenation using Pd/C
This protocol describes a reliable method for the reduction of this compound to 3-aminopyrazolo[1,5-a]pyridine using catalytic hydrogenation with a hydrogen balloon.
Materials and Reagents
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stir bar
-
Rubber septum
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Palladium on Carbon (Pd/C): Pd/C can be pyrophoric, especially when dry. Handle the catalyst with care, and never allow it to become completely dry in the air.
-
Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[14]
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Carefully add 10% Pd/C (0.05 - 0.10 eq by weight).
-
Add anhydrous methanol to dissolve the starting material (concentration typically 0.1-0.2 M).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes using a vacuum/inert gas manifold. This is crucial to remove oxygen, which can deactivate the catalyst and create a flammable mixture with hydrogen.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a sample for analysis, briefly replace the hydrogen atmosphere with an inert gas, withdraw a small aliquot, and then re-establish the hydrogen atmosphere.
-
The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with solvent to prevent the pyrophoric catalyst from igniting upon contact with air.
-
Rinse the filter cake with additional methanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-aminopyrazolo[1,5-a]pyridine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Product Characterization
The identity and purity of the synthesized 3-aminopyrazolo[1,5-a]pyridine should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the disappearance of the nitro group signals and the appearance of the amino group signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.
-
Melting Point: To assess the purity of the final product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality Pd/C. Ensure the catalyst was not exposed to air for an extended period. |
| Insufficient hydrogen | Check for leaks in the hydrogen balloon and septum. Use a fresh balloon. | |
| Presence of catalyst poisons | Ensure the starting material and solvent are pure. Certain functional groups (e.g., thiols) can poison the catalyst. | |
| Low Yield | Product loss during work-up | Ensure thorough rinsing of the filter cake. Avoid overheating during solvent evaporation. |
| Formation of side products | Optimize reaction time and temperature. Ensure a completely inert atmosphere before introducing hydrogen. | |
| Difficulty in Filtering | Fine catalyst particles | Use a thicker pad of diatomaceous earth. Allow the reaction mixture to settle before filtration. |
Conclusion
The reduction of this compound to 3-aminopyrazolo[1,5-a]pyridine is a critical transformation in the synthesis of medicinally important compounds. Catalytic hydrogenation with Pd/C offers a highly effective and clean method for achieving this conversion. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this valuable intermediate for their drug discovery and development programs.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 13. orgosolver.com [orgosolver.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 3-Nitropyrazolo[1,5-a]pyridine for Drug Discovery and Chemical Synthesis
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, particularly kinase inhibitors.[1][2] This application note provides a detailed guide to the functionalization of this key scaffold via nucleophilic aromatic substitution (SNAr) on 3-nitropyrazolo[1,5-a]pyridine. The presence of the strongly electron-withdrawing nitro group at the C3 position serves a dual role: it activates the heterocyclic system for nucleophilic attack and acts as an effective leaving group. This methodology offers a robust and versatile platform for accessing a diverse range of 3-substituted pyrazolo[1,5-a]pyridine derivatives. We present the underlying mechanistic principles, provide field-tested protocols for reactions with N-, S-, and O-nucleophiles, and offer insights into reaction optimization and workflow.
The Strategic Importance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine bicyclic system is a purine isostere that has garnered significant attention from researchers in drug development. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with various biological targets. Consequently, this moiety is integral to numerous compounds investigated for their therapeutic potential, including potent and selective inhibitors of protein kinases like PI3Kγ/δ, which are crucial targets in cancer immunotherapy.[3][4] The ability to readily and selectively modify this core structure is paramount for generating compound libraries for structure-activity relationship (SAR) studies.
The SNAr Mechanism: Activating a Privileged Scaffold
Nucleophilic aromatic substitution is a powerful reaction for modifying electron-deficient aromatic systems.[5] Unlike typical SN1 or SN2 reactions, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[6]
Causality of the Reaction:
-
Activation: The pyrazolo[1,5-a]pyridine ring system is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro (-NO₂) group at the C3 position profoundly enhances this electrophilicity, making the carbon atom at this position highly susceptible to attack by nucleophiles.
-
Addition & Intermediate Stabilization: A nucleophile attacks the electron-deficient C3 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the kinetic linchpin of the entire reaction. The nitro group, along with the ring nitrogen atoms, effectively delocalizes the negative charge through resonance, significantly lowering the activation energy for this rate-determining step.[6][7]
-
Elimination & Rearomatization: The reaction concludes with the expulsion of the leaving group—in this case, the nitrite ion (NO₂⁻)—and the restoration of the aromatic system. The departure of the nitro group is driven by the strong thermodynamic favorability of regaining aromaticity. While halogens are more common leaving groups, the nitro group is highly effective in this role for strongly activated substrates.[8][9][10]
Caption: SNAr Mechanism on this compound
Experimental Application Notes & Protocols
The following protocols are designed as self-validating systems, incorporating in-process monitoring and standardized purification methods. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents should be used where specified, particularly when employing strong bases like NaH.
Protocol 1: Reaction with Amine Nucleophiles
This protocol is broadly applicable to primary and secondary aliphatic and aromatic amines. The choice of base and temperature is critical for success.
-
Rationale: Amines are generally neutral nucleophiles. A non-nucleophilic base is required to deprotonate the amine in the Meisenheimer complex or to scavenge the acid formed if the amine salt is used. Potassium carbonate is a cost-effective and moderately strong base suitable for many amines. Solvents like DMF or DMSO are ideal due to their high polarity, aprotic nature, and high boiling points, which help to solvate the intermediate and allow for elevated reaction temperatures.
-
Step-by-Step Protocol:
-
To a clean, dry vial, add this compound (1.0 eq).
-
Add the desired amine nucleophile (1.2 - 1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.1-0.2 M.
-
Seal the vial and stir the mixture at 80-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volume of DMF).
-
Wash the combined organic layers with brine to remove residual DMF and water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Protocol 2: Reaction with Thiol Nucleophiles
This protocol details the reaction with thiols to form 3-thioether derivatives.
-
Rationale: Thiols are more acidic than amines and are potent nucleophiles once deprotonated to the thiolate anion. A base is required to generate the thiolate in situ. While K₂CO₃ can be sufficient, stronger bases like sodium hydride (NaH) ensure complete deprotonation, leading to faster and cleaner reactions, especially with less reactive thiols. The reaction is typically faster and can be run at lower temperatures than with amines.[8][11]
-
Step-by-Step Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired thiol (1.1 eq).
-
Add anhydrous DMF or tetrahydrofuran (THF) to dissolve the thiol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. If using NaH, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate mixture.
-
Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor by TLC or LC-MS. These reactions are often complete within 1-6 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water (if using K₂CO₃) or saturated aqueous ammonium chloride (NH₄Cl) (if using NaH).
-
Proceed with extraction, washing, drying, and concentration as described in Protocol 3.1.
-
Purification: Purify the crude product by column chromatography.
-
Protocol 3: Reaction with Oxygen Nucleophiles
This protocol is for the synthesis of 3-ether or 3-aryloxy derivatives using alcohols or phenols.
-
Rationale: Alcohols and phenols are generally weak nucleophiles and require a strong, non-nucleophilic base to generate the corresponding alkoxide or phenoxide.[11] Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for this purpose. The reaction often requires heating to proceed at a reasonable rate.
-
Step-by-Step Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Cool to 0 °C and add NaH (1.2 eq) or KOtBu (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the nucleophile.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C.
-
Monitoring: Monitor by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool to room temperature and quench with the slow addition of water.
-
Proceed with extraction, washing, drying, and concentration as described in Protocol 3.1.
-
Purification: Purify the crude product by column chromatography.
-
Data Summary and Optimization
The following table provides representative conditions for the SNAr reaction on this compound. Actual results may vary based on the specific nucleophile used.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |
| N-Nucleophiles | Morpholine | K₂CO₃ (2.0) | DMF | 100 | 12-18 | Good to Excellent |
| Aniline | Cs₂CO₃ (2.0) | Dioxane | 120 | 18-24 | Moderate to Good | |
| S-Nucleophiles | Benzyl Mercaptan | K₂CO₃ (1.5) | DMF | 25-50 | 1-4 | Excellent |
| 4-Methylthiophenol | NaH (1.2) | THF | 25 | 1-3 | Excellent | |
| O-Nucleophiles | Phenol | NaH (1.2) | DMF | 80 | 8-16 | Moderate to Good |
| Isopropanol | KOtBu (1.2) | THF | 65 | 12-24 | Moderate |
Troubleshooting & Field Insights:
-
Low Yield/No Reaction: If the reaction stalls, consider a higher temperature, a stronger base (e.g., Cs₂CO₃ for N-nucleophiles, NaH for O/S-nucleophiles), or a more polar solvent. Ensure reagents are anhydrous, especially when using hydrides.
-
Side Products: For primary amines, double addition (reaction at both N-H bonds) is a possibility, though sterically unlikely with this scaffold. Using an excess of the amine can mitigate this.
-
Leaving Group Superiority: While the nitro group is effective, if synthesis allows for a 3-fluoro or 3-chloro analogue, these may react under milder conditions. Fluoride is often the best leaving group for SNAr due to the high electronegativity polarizing the C-F bond, making the carbon more electrophilic.[12]
Workflow and Application in Library Synthesis
The SNAr reaction on this compound is an efficient method for generating chemical diversity from a single, readily accessible intermediate.
Caption: General Laboratory Workflow
This streamlined workflow enables the rapid synthesis of a focused library of analogues for biological screening.
Caption: Library Generation via SNAr
Conclusion
The nucleophilic aromatic substitution on this compound is a high-utility transformation for medicinal chemists and synthetic researchers. The strong activation provided by the C3-nitro group enables efficient displacement by a wide range of nucleophiles, providing a direct and flexible route to novel analogues of a medicinally vital scaffold. The protocols outlined herein are robust, scalable, and readily adaptable, empowering research and development professionals to accelerate the discovery of new therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: 3-Nitropyrazolo[1,5-a]pyridine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold and the Role of 3-Nitro Functionalization
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for the development of novel therapeutic agents and functional materials.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including acting as kinase inhibitors for cancer therapy, antitubercular agents, and modulators of the central nervous system.[2][3]
The introduction of a nitro group at the 3-position of the pyrazolo[1,5-a]pyridine ring system profoundly influences its chemical reactivity, transforming it into a versatile and highly valuable building block for organic synthesis. The strongly electron-withdrawing nature of the nitro group activates the heterocyclic core for a variety of chemical transformations, opening up diverse avenues for molecular diversification and the synthesis of complex target molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-nitropyrazolo[1,5-a]pyridine in organic synthesis. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, self-validating protocols for key transformations.
Core Synthetic Strategy: The Pivotal Role of the 3-Nitro Group
The synthetic utility of this compound stems from two primary features of the nitro group:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group significantly lowers the electron density of the pyrazolo[1,5-a]pyridine ring system, particularly at positions ortho and para to the nitro group. This activation facilitates the attack of nucleophiles, enabling the displacement of suitable leaving groups or, in some cases, direct C-H functionalization.
-
A Precursor to the 3-Amino Group: The nitro group can be readily reduced to a primary amine. The resulting 3-aminopyrazolo[1,5-a]pyridine is a key intermediate for a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and participation in cross-coupling reactions. This transformation is fundamental in the synthesis of many biologically active compounds.
Caption: Core synthetic pathways enabled by the 3-nitro group.
Key Applications and Experimental Protocols
This section details the primary applications of this compound as a synthetic building block, complete with step-by-step protocols.
Application 1: Synthesis of 3-Aminopyrazolo[1,5-a]pyridine via Reduction
The reduction of the nitro group to an amine is arguably the most critical transformation of this compound, providing a gateway to a multitude of derivatives. While various reducing agents can be employed, tin(II) chloride (SnCl₂) in the presence of an acid is a reliable and high-yielding method for this transformation on related nitro-heterocyclic systems.[2][4] This method is often preferred for its chemoselectivity and tolerance of other functional groups.
Protocol 1: Reduction of this compound using Tin(II) Chloride
This protocol is adapted from established procedures for the reduction of nitro-substituted pyrazolo-fused heterocycles.[2][4]
Caption: Workflow for the reduction of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 163.13 | 1.0 | 163 mg |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 3.0 | 677 mg |
| Ethanol or Methanol | - | - | 20 mL |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | 2 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 mmol) in ethanol or methanol (20 mL).
-
Addition of Reagents: To the suspension, add tin(II) chloride dihydrate (3.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (2 mL) at room temperature.
-
Reaction: Heat the resulting mixture to 60-65 °C and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-aminopyrazolo[1,5-a]pyridine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Application 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring system makes it an excellent substrate for nucleophilic aromatic substitution reactions. This allows for the direct introduction of various functional groups by displacing a suitable leaving group, or in highly activated systems, a hydride ion. While a leaving group at a position activated by the nitro group (e.g., C2 or C4) would be ideal, the strong activation provided by the nitro group can also enable substitution at other positions, or on a pre-functionalized version of the core.
Conceptual Protocol: SNAr with an Amine Nucleophile
This protocol outlines a general procedure for the reaction of a halo-substituted this compound with an amine nucleophile. The principles are based on well-established SNAr reactions on electron-deficient heterocycles.[5][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| X-Halo-3-nitropyrazolo[1,5-a]pyridine | - | 1.0 | - |
| Amine Nucleophile (e.g., Morpholine) | 87.12 | 1.2 | 105 mg |
| Diisopropylethylamine (DIPEA) or K₂CO₃ | 129.24 / 138.21 | 2.0 | 259 mg / 276 mg |
| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a vial or round-bottom flask, add the halo-substituted this compound (1.0 mmol), the amine nucleophile (1.2 mmol), and a base such as DIPEA or potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (5 mL).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine to remove the solvent and any remaining base.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Caption: Generalized mechanism for SNAr on a this compound derivative.
Application 3: Precursor for Pyrazolo[1,5-a]pyridine-3-carboxamides
As demonstrated in the synthesis of novel antitubercular agents, the pyrazolo[1,5-a]pyridine-3-carboxamide moiety is of significant interest.[2][3] While direct conversion of the 3-nitro group to a carboxamide is not a standard transformation, this compound serves as a crucial precursor to the 3-amino derivative, which can then be converted to the corresponding carboxylic acid (e.g., via a Sandmeyer reaction) and subsequently coupled with an amine to form the desired amide.
Caption: Synthetic route from this compound to 3-carboxamides.
This multi-step sequence highlights the role of this compound as a foundational building block for accessing more complex and biologically relevant derivatives.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic placement of the nitro group provides a powerful handle for a wide range of chemical transformations, most notably reduction to the corresponding amine and activation of the heterocyclic core for nucleophilic substitution. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and to utilize it in the design and synthesis of novel molecules with potential applications in medicine and materials science. Future research in this area will likely focus on expanding the scope of reactions involving this building block, including its use in C-H activation, cross-coupling methodologies, and asymmetric transformations, further solidifying its importance in the synthetic chemist's toolbox.
References
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Nitropyrazolo[1,5-a]pyridine in Medicinal Chemistry: A Gateway to Novel Therapeutics
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. Its structural resemblance to purine has made it a fertile ground for the development of enzyme inhibitors, particularly in the realm of oncology. Within this class of compounds, 3-nitropyrazolo[1,5-a]pyridine emerges as a pivotal synthetic intermediate. The electron-withdrawing nature of the nitro group not only influences the electronic properties of the heterocyclic core but, more importantly, serves as a versatile chemical handle for introducing diverse functionalities at the 3-position. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and potential therapeutic applications of the this compound scaffold, with a focus on its role as a precursor to potent kinase inhibitors.
The Synthetic Utility of this compound
The introduction of a nitro group at the C3 position of the pyrazolo[1,5-a]pyridine ring is a key first step in many synthetic campaigns. Electrophilic substitution reactions on the pyrazolo[1,5-a]pyridine nucleus preferentially occur at the 3-position due to the electronic nature of the fused ring system. This regioselectivity allows for the reliable synthesis of this compound, which can then be elaborated into a variety of derivatives.
Protocol: Synthesis of this compound via Electrophilic Nitration
This protocol is adapted from established methods for the nitration of related heterocyclic systems. The conditions are optimized to favor the mono-nitration at the C3 position.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic Stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pyrazolo[1,5-a]pyridine (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperatures to control the exothermic reaction and to minimize the formation of side products.
Protocol: Reduction of this compound to 3-Aminopyrazolo[1,5-a]pyridine
The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications. Tin(II) chloride is a mild and effective reagent for this purpose.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (3-4 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water and basify with a saturated sodium bicarbonate solution to a pH of ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-aminopyrazolo[1,5-a]pyridine, which can be further purified by chromatography if necessary.
Trustworthiness of the Protocol: This reduction method is a well-established and reliable procedure for converting aromatic nitro compounds to their corresponding amines, with the workup designed to effectively remove the tin salts.
Caption: Synthetic workflow from the core scaffold to bioactive derivatives.
Application in Kinase Inhibitor Development
The 3-aminopyrazolo[1,5-a]pyridine scaffold is an excellent starting point for the synthesis of kinase inhibitors. The amino group provides a convenient point for the introduction of various side chains that can interact with specific residues in the ATP-binding pocket of kinases. A common strategy is the formation of an amide bond with a substituted carboxylic acid.
Protocol: Amide Coupling to Synthesize a Library of 3-Carboxamido-pyrazolo[1,5-a]pyridines
This protocol describes a general method for amide coupling using a standard coupling agent like HATU.
Materials:
-
3-Aminopyrazolo[1,5-a]pyridine
-
A library of substituted carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Lithium Chloride (LiCl) solution (e.g., 5%)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a vial, dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 3-aminopyrazolo[1,5-a]pyridine (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a 5% LiCl solution (to remove DMF), followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 3-carboxamido-pyrazolo[1,5-a]pyridine derivative.
Expertise & Experience: The pre-activation of the carboxylic acid with HATU and a non-nucleophilic base like DIPEA is crucial for efficient amide bond formation and to minimize side reactions. The use of a LiCl wash is a standard technique for the effective removal of DMF during the workup.
Biological Evaluation of Pyrazolo[1,5-a]pyridine Derivatives
Given the prevalence of the pyrazolo[1,5-a]pyridine scaffold in kinase inhibitors, a primary biological evaluation should focus on their ability to inhibit specific kinases and their anti-proliferative effects on cancer cell lines.
Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is through an in vitro enzymatic assay, such as a time-resolved fluorescence energy transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and an APC-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors will block phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-APC
-
Test compounds (3-carboxamido-pyrazolo[1,5-a]pyridine derivatives)
-
384-well low-volume microtiter plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the kinase, and the biotinylated substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, the europium-labeled antibody, and streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the biological screening of novel compounds.
Protocol: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) and Data Presentation
A systematic exploration of the R-group in the 3-carboxamido-pyrazolo[1,5-a]pyridine series will allow for the development of a structure-activity relationship (SAR). The data should be tabulated to facilitate analysis.
Table 1: Illustrative SAR Data for 3-Carboxamido-pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | R-Group (Substituent on Carboxamide) | Kinase X IC₅₀ (nM) | Cancer Cell Line Y GI₅₀ (µM) |
| PPa-1 | Phenyl | 520 | 15.2 |
| PPa-2 | 4-Chlorophenyl | 150 | 5.8 |
| PPa-3 | 4-Methoxyphenyl | 350 | 10.1 |
| PPa-4 | Pyridin-4-yl | 85 | 2.3 |
| PPa-5 | 3-Trifluoromethylphenyl | 45 | 1.1 |
From this illustrative data, one could infer that electron-withdrawing groups on the phenyl ring (PPa-2 and PPa-5) and the presence of a pyridine ring (PPa-4) enhance both kinase inhibitory activity and anti-proliferative effects.
Caption: Logical flow of a structure-activity relationship study.
Conclusion
This compound is a highly valuable, yet under-explored, building block in medicinal chemistry. Its strategic synthesis and subsequent functionalization, particularly through the corresponding 3-amino derivative, provide a robust platform for the generation of diverse chemical libraries. The established importance of the pyrazolo[1,5-a]pyridine scaffold in targeting kinases makes this an exceptionally promising avenue for the discovery of novel anticancer agents and other therapeutics. The protocols and workflows detailed in this application note provide a solid foundation for researchers to embark on the exploration of this versatile chemical space.
The Strategic Utility of 3-Nitropyrazolo[1,5-a]pyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its unique electronic properties and conformational rigidity make it an attractive starting point for the design of novel therapeutics. Within this class of compounds, 3-Nitropyrazolo[1,5-a]pyridine stands out as a particularly valuable synthetic intermediate. The nitro group at the 3-position acts as a versatile chemical handle, enabling a diverse range of functionalizations. Through its reduction to a primary amine, a gateway is opened to a multitude of subsequent chemical transformations, allowing for the strategic introduction of various pharmacophores and the exploration of vast chemical space. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of bioactive molecules. We will delve into the rationale behind experimental choices, provide detailed, validated protocols, and showcase the synthesis of molecules with potential therapeutic applications.
Core Synthetic Strategy: From Nitro Precursor to Bioactive Derivatives
The primary synthetic route leveraging this compound involves a two-stage process: the initial nitration of the pyrazolo[1,5-a]pyridine core, followed by the reduction of the nitro group to the corresponding 3-amino derivative. This amine then serves as a nucleophilic building block for further elaboration.
Caption: General synthetic workflow.
This strategic approach is underpinned by the predictable reactivity of the pyrazolo[1,5-a]pyridine scaffold and the well-established chemistry of the nitro-to-amino transformation. The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards further electrophilic substitution, ensuring regioselective functionalization at other positions if desired, while its subsequent reduction to a nucleophilic amine completely reverses this electronic effect, opening up new avenues for derivatization.
Experimental Protocols
Part 1: Synthesis of this compound
The nitration of the pyrazolo[1,5-a]pyridine scaffold is a crucial first step. While a direct protocol for the pyridine derivative is not extensively documented, a highly efficient microwave-assisted method for the analogous pyrazolo[1,5-a]pyrimidine system can be adapted. This method offers significant advantages in terms of reaction time and yield.[1]
Protocol 1: Microwave-Assisted Nitration of Pyrazolo[1,5-a]pyridine
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Microwave synthesis reactor
-
Appropriate reaction vessels and magnetic stir bars
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine (1.0 mmol).
-
Carefully add sulfuric acid (2.0 mL) to the vessel while cooling in an ice bath.
-
Slowly add nitric acid (0.5 mL) dropwise to the mixture, maintaining the temperature below 10 °C.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 10-15 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Causality of Experimental Choices:
-
Microwave Irradiation: This technique provides rapid and uniform heating, leading to significantly shorter reaction times and often cleaner reactions with higher yields compared to conventional heating methods.[1]
-
Sulfuric Acid: Acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction.
-
Solvent-Free Conditions: The use of the reagents themselves as the reaction medium simplifies the work-up procedure and reduces chemical waste.[1]
Part 2: Reduction of this compound to 3-Amino-pyrazolo[1,5-a]pyridine
The reduction of the nitro group is a pivotal step, transforming the electron-withdrawing nitro functionality into a versatile electron-donating amino group. A standard and reliable method for this transformation is the use of tin(II) chloride dihydrate.[2][3]
Protocol 2: Tin(II) Chloride Mediated Reduction
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (5.0 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add a saturated solution of sodium bicarbonate to the residue until the pH is basic (pH ~8-9) to precipitate the tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain 3-Amino-pyrazolo[1,5-a]pyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Tin(II) Chloride Dihydrate: A mild and effective reducing agent for nitroarenes, often providing high yields with good functional group tolerance.[2][3]
-
Ethanol as Solvent: A common and effective solvent for this type of reduction, as it readily dissolves the starting material and the reagent.
-
Basic Work-up: The addition of sodium bicarbonate is crucial to neutralize the acidic reaction mixture and precipitate tin hydroxides, allowing for the efficient extraction of the desired amine product.
Application in the Synthesis of Bioactive Molecules
The resulting 3-Amino-pyrazolo[1,5-a]pyridine is a versatile building block for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors and antimicrobial agents. The primary amino group provides a nucleophilic center for various coupling reactions.
Synthesis of Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, is a well-established core in the design of kinase inhibitors. The 3-amino group provides a convenient attachment point for side chains that can interact with the hinge region or other key residues within the ATP-binding pocket of kinases.
Table 1: Examples of Bioactive Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
| Compound Class | Target Kinase | Reference |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | KDR | [2] |
| Pyrazolo[1,5-a]pyrimidines | CK2, EGFR, B-Raf, etc. | [4] |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ |
Protocol 3: Synthesis of a Model Pyrazolo[1,5-a]pyridine-3-carboxamide
This protocol demonstrates a general approach to synthesizing amide derivatives from 3-Amino-pyrazolo[1,5-a]pyridine, a common structural motif in kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 3-Nitropyrazolo[1,5-a]pyridine Derivatives
Introduction: The Therapeutic Potential of 3-Nitropyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] These compounds, being structurally analogous to purines, can effectively interact with a wide range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and kinase inhibition.[2][3] The introduction of a nitro group at the 3-position of the pyrazolo[1,5-a]pyridine core can significantly modulate the electronic properties of the molecule, potentially enhancing its biological efficacy and selectivity. This guide provides a comprehensive overview of the key in vitro assays essential for characterizing the biological activity of novel this compound derivatives, offering detailed, field-proven protocols for their execution and interpretation.
I. Cytotoxicity and Anti-proliferative Activity Assessment
A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. The following assays are fundamental for assessing the cytotoxic and anti-proliferative potential of this compound derivatives against both cancerous and non-cancerous cell lines.
Application Note: Principles of Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death. The MTT and SRB assays are two of the most common and reliable colorimetric methods used for this purpose.
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of their viability.[4] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
-
SRB Assay: The Sulforhodamine B (SRB) assay is a method for determining cell density based on the measurement of cellular protein content.[5] The bright pink aminoxanthene dye, SRB, binds to basic amino acid residues of proteins under mildly acidic conditions.[5] The amount of bound dye is proportional to the total protein mass, and therefore to the cell number.[6]
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds). Incubate for 48 or 72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[4]
-
Formazan Solubilization: Add 100 µL of the solubilization solution (DMSO) into each well.[4] Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the purple formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4] The reference wavelength should be more than 650 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: SRB Assay for Cell Proliferation
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[6]
-
Trichloroacetic acid (TCA) solution (10% w/v)[5]
-
Acetic acid solution (1% v/v)[5]
-
Tris base solution (10 mM, pH 10.5)[8]
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serially diluted compounds as described in the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[5]
-
Washing: Remove the TCA solution and wash the plates five times with tap water.[6] Allow the plates to air-dry completely.[6]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound dye.[6] Allow the plates to air-dry.[6]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (Growth Inhibition 50) value.
II. Kinase Inhibitory Activity Profiling
Pyrazolo[1,5-a]pyrimidine derivatives are known to act as ATP-competitive inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[9][10]
Application Note: Rationale for Kinase Inhibition Assays
Assessing the inhibitory activity of this compound derivatives against a panel of protein kinases is crucial to identify their specific molecular targets and understand their mechanism of action. The ADP-Glo™ Kinase Assay is a versatile and sensitive method for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction, generating a luminescent signal proportional to the ADP produced.[12]
Signaling Pathway: Generic Kinase Cascade
Caption: Inhibition of a kinase cascade by a pyrazolo[1,5-a]pyridine derivative.
Protocol 3: ADP-Glo™ Kinase Inhibition Assay
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
Purified recombinant kinases of interest
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and serial dilutions of the this compound derivatives.
-
Kinase Reaction: In a 384-well plate, perform a 5 µL kinase reaction containing the kinase, its specific substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for the recommended time (typically 60 minutes).[12]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[13]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.[13]
-
Luminescence Measurement: Measure the luminescence with a plate-reading luminometer.[13]
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced using an ATP-to-ADP conversion curve. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
| Parameter | Typical Concentration/Condition | Reference |
| ATP Concentration | 10 µM - 1 mM | [11] |
| Kinase Reaction Volume | 5 µL | [13] |
| ADP-Glo™ Reagent Volume | 5 µL | [13] |
| Kinase Detection Reagent Volume | 10 µL | [13] |
| Incubation Time (Kinase Rxn) | 60 minutes | [12] |
| Incubation Time (ATP Depletion) | 40 minutes | [13] |
| Incubation Time (Detection) | 30-60 minutes | [13] |
III. Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a variety of diseases, and pyrazolo[1,5-a]pyridine derivatives have shown potential as anti-inflammatory agents.[14]
Application Note: Assessing Anti-inflammatory Effects in Macrophages
Macrophages play a central role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15] The ability of this compound derivatives to inhibit the production of these mediators in LPS-stimulated macrophages is a key indicator of their anti-inflammatory potential.
Protocol 4: Measurement of Nitric Oxide, TNF-α, and IL-6 Production
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent Kit for NO measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
Complete cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[16]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (10-100 ng/mL) for 24 hours.[16] Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.
-
TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.[17]
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compounds compared to the LPS-stimulated control.
IV. Antimicrobial and Antitubercular Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyridine derivatives have demonstrated promising activity against various bacteria and fungi, including Mycobacterium tuberculosis.[18][19]
Application Note: Determining Antimicrobial and Antitubercular Potency
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis and other bacteria.[20] The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells.[21] The MIC is the lowest concentration of the compound that prevents this color change, indicating inhibition of microbial growth.[22]
Protocol 5: Microplate Alamar Blue Assay (MABA)
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a drug-free control.
-
Incubation: Incubate the plates at 37°C for 7 days.[22]
-
Alamar Blue Addition: After incubation, add Alamar Blue and 20% Tween 80 to each well.[22]
-
Re-incubation: Re-incubate the plates for 24 hours.[21]
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[22]
V. Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound derivatives. The data generated from these assays will be instrumental in identifying lead compounds with potent and selective biological activities. Subsequent studies should focus on elucidating the detailed mechanism of action, exploring structure-activity relationships, and evaluating the in vivo efficacy and safety of the most promising candidates. The versatility of the pyrazolo[1,5-a]pyridine scaffold, coupled with a systematic and rigorous in vitro evaluation, holds significant promise for the development of novel therapeutics for a range of diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. researchhub.com [researchhub.com]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5- a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitropyrazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 3-Nitropyrazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many pharmaceutically active compounds, making its efficient synthesis crucial for drug discovery and development.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your research endeavors.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction to synthesize this compound resulted in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.
-
Cause A: Inefficient Nitration Conditions. The nitration of the pyrazolo[1,5-a]pyridine core is a critical step that is highly sensitive to reaction conditions. The regioselectivity of the nitration is influenced by the directing effects of the fused ring system.[4]
-
Solution: Careful optimization of the nitrating agent, temperature, and reaction time is crucial. A common method involves the use of a nitrating mixture, such as nitric acid in sulfuric acid. However, the concentration of the acids and the reaction temperature must be precisely controlled to prevent over-nitration or decomposition of the starting material. It is recommended to start with milder conditions and gradually increase the severity if the reaction does not proceed.
-
-
Cause B: Poor Quality of Starting Materials. The purity of the starting pyrazolo[1,5-a]pyridine is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Solution: Ensure the starting material is of high purity. If necessary, purify the pyrazolo[1,5-a]pyridine by recrystallization or column chromatography before proceeding with the nitration. Characterization by NMR and melting point analysis can confirm its purity.
-
-
Cause C: Incomplete Cyclization to Form the Pyrazolo[1,5-a]pyridine Core. If you are synthesizing the core scaffold first, incomplete cyclization will naturally lead to a low overall yield of the final nitrated product.
-
Solution: Review the cyclization step of your synthesis. Common methods for synthesizing the pyrazolo[1,5-a]pyridine core include the reaction of N-aminopyridinium salts with 1,3-dicarbonyl compounds or other suitable precursors.[5][6] Ensure that the reaction conditions (e.g., base, solvent, temperature) are optimized for this step.
-
-
Cause D: Product Degradation. The nitro group is an electron-withdrawing group that can make the pyrazolo[1,5-a]pyridine ring susceptible to nucleophilic attack or degradation under harsh conditions.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, quench the reaction promptly and work up the product under mild conditions. Avoid prolonged exposure to strong acids or high temperatures during the workup and purification.
-
-
Issue 2: Formation of Multiple Isomers and Side Products
-
Question: My reaction produced a mixture of nitrated isomers and other unidentified side products, making purification difficult. How can I improve the regioselectivity of the nitration and minimize side reactions?
-
Answer: Achieving high regioselectivity in the nitration of pyrazolo[1,5-a]pyridine can be challenging due to the presence of multiple reactive positions on the heterocyclic core.
-
Cause A: Lack of Regiocontrol in Electrophilic Aromatic Substitution. The pyrazolo[1,5-a]pyridine ring system has several positions that can undergo electrophilic substitution. The position of nitration is influenced by the electronic properties of the ring system.
-
Solution: The choice of nitrating agent and reaction conditions can significantly influence the regioselectivity. For instance, using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), may favor nitration at a specific position over others. Additionally, performing the reaction at a lower temperature can enhance selectivity. It's also worth exploring alternative synthetic strategies that introduce the nitro group at an earlier stage in a more controlled manner.
-
-
Cause B: Over-nitration. The introduction of more than one nitro group onto the ring can occur if the reaction conditions are too harsh or the reaction time is too long.
-
Solution: Use a stoichiometric amount of the nitrating agent. Monitor the reaction progress carefully and stop it as soon as the desired mono-nitrated product is formed. Lowering the reaction temperature can also help to prevent over-nitration.
-
-
Cause C: Side Reactions of the Starting Material or Product. The starting material or the nitrated product can undergo other reactions under the nitrating conditions, leading to the formation of byproducts.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification techniques?
-
Answer: The purification of this compound can be challenging due to its polarity and the potential for co-elution with isomers or byproducts.
-
Technique A: Column Chromatography. This is the most common method for purifying organic compounds.
-
Recommendation: Use a silica gel column with a gradient elution system. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system will depend on the specific impurities present and should be determined by preliminary TLC analysis.
-
-
Technique B: Recrystallization. If the product is a solid and has a reasonable level of purity after initial workup, recrystallization can be an effective purification method.
-
Recommendation: Choose a solvent or a solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, or ethyl acetate.
-
-
Technique C: Preparative High-Performance Liquid Chromatography (Prep-HPLC). For very difficult separations or to obtain a highly pure sample, Prep-HPLC can be employed.
-
Recommendation: This technique offers higher resolution than traditional column chromatography but is generally used for smaller scale purifications. A reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase is typically used for polar compounds.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
-
Q1: What is the typical reaction mechanism for the nitration of pyrazolo[1,5-a]pyridine?
-
A1: The nitration of pyrazolo[1,5-a]pyridine proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. The pyrazolo[1,5-a]pyridine ring, being an electron-rich aromatic system, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). A base in the reaction mixture then removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitrated product.
-
-
Q2: How can I confirm the structure and purity of my synthesized this compound?
-
A2: A combination of spectroscopic and analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule, including the position of the nitro group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups, such as the nitro group (typically strong absorptions around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.
-
-
-
Q3: Are there any safety precautions I should be aware of when working with nitrating agents?
-
A3: Yes, nitrating agents are strong acids and oxidizers and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations involving nitrating agents should be performed in a well-ventilated fume hood.
-
Handling: Add the nitrating agent slowly and in a controlled manner to the reaction mixture, especially at the beginning of the reaction, as the nitration reaction is often exothermic.
-
Quenching: Be cautious when quenching the reaction, as this can also be exothermic. Slowly add the reaction mixture to ice or cold water.
-
-
III. Experimental Protocols & Workflows
This section provides a general, step-by-step protocol for the synthesis of this compound. Note: This is a general guideline and may require optimization for your specific setup and scale.
Protocol: Nitration of Pyrazolo[1,5-a]pyridine
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
-
Addition of Nitrating Agent:
-
Slowly add fuming nitric acid to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.
-
-
Addition of Starting Material:
-
Dissolve pyrazolo[1,5-a]pyridine in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.
-
Slowly add the pyrazolo[1,5-a]pyridine solution to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for a specified time (monitor by TLC).
-
-
Workup:
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Workflow Diagram: Synthesis and Troubleshooting
Caption: A workflow diagram illustrating the synthesis of this compound and the corresponding troubleshooting steps.
IV. Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature | 0 - 10 °C | Exothermic reaction; careful temperature control is critical. |
| Reaction Time | 1 - 4 hours | Monitor by TLC to determine completion. |
| Yield | 40 - 70% | Highly dependent on reaction conditions and scale. |
| ¹H NMR (CDCl₃, δ) | 7.0-9.0 ppm | Characteristic aromatic protons. The exact shifts will depend on the substitution pattern. |
| ¹³C NMR (CDCl₃, δ) | 110-150 ppm | Aromatic carbons. |
| IR (ν, cm⁻¹) | ~1530, ~1350 | Asymmetric and symmetric NO₂ stretching vibrations. |
V. References
-
Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481–2518. 7
-
Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71–87. 1
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. 9
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Synthetic Communications, 50(23). 2
-
Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect. (2011). Current Organic Chemistry, 15(14), 2481-2518. 8
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][7]triazin-7(6H). (2025). NIH. 10
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PubMed Central. 5
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][7]triazin-7(6H)-ones and Derivatives. (2025). ResearchGate. 11
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][7]triazin-7(6H)-ones and Derivatives. (n.d.). MDPI. 12
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). PubMed Central. 3
-
Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. 6
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. 4
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H...: Ingenta Connect [ingentaconnect.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives [mdpi.com]
Technical Support Center: Synthesis of 3-Nitropyrazolo[1,5-a]pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Nitropyrazolo[1,5-a]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic procedure, with a focus on the formation and mitigation of side products. Our goal is to equip you with the expertise to optimize your reaction outcomes and ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. How can I improve the conversion?
Answer:
Low conversion in the nitration of pyrazolo[1,5-a]pyridine is a common issue stemming from the electron-deficient nature of the heterocyclic system. The pyridine ring deactivates the molecule towards electrophilic aromatic substitution.[1] To drive the reaction to completion, several parameters can be optimized:
-
Nitrating Agent and Acid Catalyst: A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically employed. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2] Ensure that your acids are of high purity and concentration. The use of fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion and enhance reactivity, but may also lead to more side products. A milder alternative for some electron-deficient heterocycles is the use of nitric acid in trifluoroacetic anhydride.[3][4]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products and degradation. It is crucial to carefully control the temperature. A stepwise approach is often beneficial: add the nitrating agent at a low temperature (e.g., 0-5 °C) to control the initial exotherm, and then gradually warm the reaction mixture to the optimal temperature (which may range from room temperature to gentle heating, e.g., 50-60 °C) to ensure complete conversion.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products.
Experimental Protocol: General Procedure for Nitration
-
Dissolve pyrazolo[1,5-a]pyridine in a minimal amount of concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes.
-
Gradually warm the reaction to room temperature and then, if necessary, heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Question 2: My TLC plate shows multiple spots close to the main product spot. I suspect the formation of isomeric side products. What are the likely isomers and how can I control the regioselectivity?
Answer:
The electrophilic nitration of pyrazolo[1,5-a]pyridine is highly regioselective for the 3-position. This is due to the electronic properties of the fused ring system. The pyridine ring is electron-deficient, directing electrophilic attack to the more electron-rich pyrazole ring. Within the pyrazole ring, the C3 position is the most nucleophilic and attack at this position leads to a more stable cationic intermediate.
However, under forcing conditions (high temperatures, strong acid systems), small amounts of other isomers, such as the 5-nitro and 7-nitro derivatives, may be formed.
Mitigation Strategies:
-
Strict Temperature Control: Maintaining a lower reaction temperature is the most effective way to enhance regioselectivity.
-
Choice of Nitrating Agent: Using a less aggressive nitrating agent might improve selectivity, although it could also decrease the overall conversion rate.
Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the isomers and confirm that they have the same mass.
Question 3: I have a significant amount of a byproduct with a higher molecular weight than the desired product. Could this be a dinitro compound?
Answer:
Yes, the formation of dinitro-pyrazolo[1,5-a]pyridine is a plausible side reaction, particularly if the reaction conditions are harsh or if an excess of the nitrating agent is used. The first nitro group is deactivating, making the introduction of a second nitro group more difficult, but not impossible. Based on the directing effects of the existing ring system and the first nitro group, the most likely dinitro isomers would be the 3,5-dinitro or 3,7-dinitro derivatives. The synthesis of dinitro derivatives of similar heterocyclic systems, such as 6,8-dinitro[5][6][7]triazolo[1,5-a]pyridines, has been reported.[6]
Mitigation Strategies:
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent (typically 1.0 to 1.2 equivalents).
-
Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures after the formation of the desired mononitro product is complete.
Identification:
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of two nitro groups (M+90).
-
NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show fewer protons with different coupling patterns compared to the mononitro product.
Question 4: After work-up, my product is a dark, tarry substance that is difficult to purify. What could be the cause?
Answer:
The formation of dark, insoluble materials often indicates degradation of the starting material or product under the strongly acidic and oxidizing conditions of the nitration reaction. The pyrazolo[1,5-a]pyridine ring system, while relatively stable, can be susceptible to decomposition at high temperatures in the presence of strong acids.
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Ensure that the temperature is strictly controlled throughout the reaction, especially during the addition of the nitrating agent.
-
Quenching Procedure: Pouring the reaction mixture onto ice helps to rapidly dilute the acid and dissipate heat, minimizing degradation during work-up.
-
Purity of Starting Material: Ensure that the starting pyrazolo[1,5-a]pyridine is pure, as impurities can sometimes catalyze decomposition.
Purification of the Crude Product:
If a clean product cannot be obtained by simple filtration and washing, column chromatography is often necessary. A silica gel column using a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone) can be effective in separating the desired this compound from side products and baseline material.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound?
A1: The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The electron-rich pyrazole ring of pyrazolo[1,5-a]pyridine attacks the nitronium ion, preferentially at the C3 position. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture (such as HSO₄⁻ or water) removes a proton from the C3 position, restoring the aromaticity of the ring system and yielding the final 3-nitro product.
Q2: Can N-oxidation occur as a side reaction?
A2: Yes, N-oxidation of the pyridine nitrogen is a potential side reaction, as the lone pair of electrons on the nitrogen can be susceptible to oxidation by nitric acid. This would lead to the formation of this compound N-oxide. The formation of N-oxides during the nitration of pyridines is a known phenomenon.[8]
Q3: What are the best analytical techniques to confirm the structure and purity of the final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the chemical structure, including the position of the nitro group and the presence of any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify side products.
-
Infrared Spectroscopy (IR): Shows characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1370-1345 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Is an excellent method for assessing the purity of the final product.
-
Melting Point: A sharp melting point is a good indicator of purity.
Summary of Potential Side Products
| Side Product | Probable Cause | Mitigation Strategy | Identification |
| Isomeric Mononitro Products | High reaction temperature, overly aggressive nitrating agent. | Strict temperature control, use of milder nitrating agents. | ¹H NMR, LC-MS |
| Dinitro Products | Excess nitrating agent, high temperature, prolonged reaction time. | Use of stoichiometric amounts of nitrating agent, careful monitoring of reaction progress. | MS, ¹H NMR |
| N-Oxide | Oxidizing conditions of the reaction. | Careful control of reaction conditions. | MS, ¹H NMR |
| Degradation Products | High temperature, prolonged exposure to strong acid. | Strict temperature control, rapid quenching on ice. | TLC (baseline material), complex NMR spectra |
| Unreacted Starting Material | Insufficient reaction time, low temperature, insufficient nitrating agent. | Increase reaction time/temperature, ensure sufficient nitrating agent. | TLC, ¹H NMR |
Visualizing Reaction Pathways
Diagram 1: Synthesis of this compound and Potential Side Products
Caption: Main and side reaction pathways in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Purification of 3-Nitropyrazolo[1,5-a]pyridine
Welcome to the technical support center for the purification of 3-Nitropyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, often synthesized via a [3+2] cycloaddition reaction between an N-aminopyridine and a nitro-containing alkene. The crude product from this synthesis is rarely pure enough for subsequent applications and typically contains a mixture of unreacted starting materials, regioisomers, and other side products. The presence of the polar nitro group and the basic pyridine nitrogen can present unique challenges during purification, such as streaking on silica gel and potential for thermal degradation.
This guide provides a systematic approach to the purification of this compound, focusing on the most common and effective techniques: column chromatography and recrystallization. We will also explore alternative methods for specific scenarios and provide comprehensive troubleshooting guides to address common issues.
Diagram: Purification Workflow Decision Tree
The following diagram outlines a decision-making workflow to guide you in selecting the most appropriate purification strategy based on the scale of your experiment and the nature of the impurities.
Technical Support Center: Synthesis of 3-Nitropyrazolo[1,5-a]pyridine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Nitropyrazolo[1,5-a]pyridine. As a crucial scaffold in medicinal chemistry and materials science, optimizing its synthesis is key to successful research outcomes. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges and enhance reaction yields.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My reaction yield is very low (<30%) or I'm recovering only starting material. What are the primary factors to investigate?
Answer: Low or no conversion is a frequent challenge, typically rooted in one of three areas: reagent quality, reaction conditions, or the nitrating agent's activity.
1. Purity of Starting Material (Pyrazolo[1,5-a]pyridine):
-
The Problem: The pyrazolo[1,5-a]pyridine core is susceptible to electrophilic attack. Impurities in the starting material, such as residual solvents or byproducts from its own synthesis, can consume the nitrating agent or interfere with the reaction mechanism.
-
Causality: Electrophilic nitration is a competitive reaction. Any electron-rich impurities can react with the nitronium ion (NO₂⁺), reducing its availability for the desired transformation.
-
Solution:
-
Purity Verification: Always verify the purity of your pyrazolo[1,5-a]pyridine starting material by ¹H NMR and melting point analysis before proceeding.
-
Purification: If impurities are detected, purify the starting material via column chromatography (Silica gel, starting with a hexane/ethyl acetate gradient) or recrystallization.[1]
-
2. Inactive or Inappropriate Nitrating Agent:
-
The Problem: The choice and handling of the nitrating agent are critical. A classic mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective but harsh. Milder alternatives exist but may require different optimization.[2][3]
-
Causality: The reaction relies on the in situ generation of the highly electrophilic nitronium ion. The efficiency of this generation depends on the acid strength and water content of the medium. Old nitric acid can have a lower concentration, and excess water will quench the nitronium ion.
-
Solution:
-
Reagent Quality: Use fresh, high-purity acids (e.g., 98% H₂SO₄ and 70% HNO₃).
-
Alternative Agents: For sensitive substrates, consider alternative nitrating systems. A combination of iron(III) nitrate in trifluoroacetic acid (TFA) can offer milder conditions and high regioselectivity for similar heterocyclic systems.[2] Another option is using nitric acid in trifluoroacetic anhydride.[3]
-
3. Sub-Optimal Reaction Conditions:
-
The Problem: Temperature and reaction time are deeply intertwined. Insufficient temperature or time will result in an incomplete reaction, while excessive conditions can lead to degradation.
-
Causality: Electrophilic aromatic substitution has an activation energy barrier that must be overcome. Pyridine-containing rings are electron-deficient and require sufficient thermal energy to react.[4] However, the nitro product can be sensitive to the strongly acidic and oxidative conditions at high temperatures.
-
Solution:
-
Temperature Control: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm. Then, slowly raise the temperature to the optimal level (often between 25 °C and 60 °C, depending on the method).[5]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable eluent is typically a 7:3 or 8:2 mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates completion.[1]
-
Question 2: My reaction is complete, but I'm observing significant side products, primarily dinitration or a dark, tar-like substance.
Answer: The formation of multiple products or decomposition indicates that the reaction conditions are too harsh for the substrate or the product.
1. Over-Nitration (Dinitration):
-
The Problem: The introduction of a second nitro group onto the ring.
-
Causality: The first nitro group is deactivating, making a second substitution more difficult. However, under forcing conditions (high temperature, long reaction time, or high concentration of nitrating agent), dinitration can occur.
-
Solution:
-
Stoichiometry: Use a modest excess of the nitrating agent (e.g., 1.1 to 1.5 equivalents).
-
Temperature Management: Maintain the lowest effective temperature that allows the reaction to proceed to completion. Avoid high temperatures (>70 °C) with strong acid mixtures.
-
Controlled Addition: Add the nitrating agent dropwise to the substrate solution at a low temperature (0 °C) to maintain control over the reaction rate and temperature.
-
2. Decomposition/Tar Formation:
-
The Problem: The reaction mixture turns dark brown or black, yielding an intractable tar instead of a clean product.
-
Causality: Pyridine and its derivatives can be susceptible to oxidation under strong nitrating conditions.[4] High local concentrations of the nitrating agent or excessive heat can lead to uncontrolled oxidation and polymerization of the aromatic ring.
-
Solution:
-
Reverse Addition: Add the substrate (dissolved in the co-acid, like H₂SO₄) slowly to the nitrating mixture. This ensures the substrate is never exposed to a large excess of the oxidizing agent.
-
Solvent Choice: While classic nitration is often solvent-free, using a co-solvent like trifluoroacetic acid can sometimes provide a more controlled reaction.[2]
-
Question 3: I have successfully synthesized the product, but I am struggling with its purification.
Answer: Purifying polar, nitrogen-containing heterocycles can be challenging. A systematic approach is required.
-
The Problem: Difficulty separating the product from baseline impurities, residual acids, or unreacted starting material.
-
Causality: The nitro group increases the polarity of the molecule. The basic nitrogen atom can interact strongly with silica gel, leading to streaking and poor separation during column chromatography.
-
Solution:
-
Proper Work-up: A thorough aqueous work-up is essential. After quenching the reaction on ice, neutralize the mixture carefully with a base like sodium bicarbonate or ammonium hydroxide. Ensure the aqueous phase is neutral or slightly basic before extraction to deprotonate the pyridine nitrogen, making it less water-soluble.
-
Column Chromatography:
-
Deactivate Silica: To reduce streaking, you can use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent).
-
Solvent System: Begin with a less polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
-
Recrystallization: If chromatography is challenging, recrystallization can be a powerful alternative. Test various solvent systems. A good starting point for many pyrazolo[1,5-a]pyridine derivatives is an ethanol/water or ethanol/dioxane mixture.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nitration for Pyrazolo[1,5-a]pyridine, and why is the 3-position favored?
The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. First, the nitronium ion (NO₂⁺) is generated from the reaction of nitric and sulfuric acid. The electron-rich pyrazole ring of the pyrazolo[1,5-a]pyridine system then attacks this powerful electrophile. The attack is highly regioselective for the C3 position. This is because the resulting sigma complex (the intermediate) can delocalize the positive charge across the ring system without placing it on the electron-deficient pyridine nitrogen atom, leading to a more stable intermediate compared to attack at other positions.
Q2: Are there safer or greener alternatives to the classic HNO₃/H₂SO₄ nitrating mixture?
Yes, modern synthetic chemistry offers several alternatives that can be milder and easier to handle:
-
Iron(III) Nitrate / Trifluoroacetic Acid (TFA): This system has been shown to be effective for the C3-nitration of related pyrazolo-fused heterocycles, offering a non-traditional and milder pathway.[2]
-
N-Nitropyrazoles: Certain N-nitropyrazole derivatives have been developed as powerful, yet controllable, sources of the nitronium ion, enabling nitration under mild conditions for a wide range of substrates.[7]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner reactions by providing rapid and uniform heating.[5]
Q3: How critical is the exclusion of water from the reaction?
Extremely critical. Water acts as a nucleophile that can quench the nitronium ion, converting it back to nitric acid. The primary role of the concentrated sulfuric acid in the classic method is not only to catalyze the reaction but also to act as a dehydrating agent, sequestering the water molecule formed during the generation of NO₂⁺. Ensure all glassware is thoroughly dried and use anhydrous grade reagents where possible.
Process Optimization & Protocols
Key Parameter Optimization Table
| Parameter | Range / Condition | Rationale & Key Considerations |
| Temperature | 0 °C to 60 °C | Start low (0-5 °C) for reagent addition to control exotherm. Raise to 25-60 °C for reaction progression. Higher temperatures risk decomposition and side reactions.[1][5] |
| Reaction Time | 1 - 12 hours | Highly dependent on temperature and substrate. Must be determined by active monitoring (TLC) to avoid incomplete reaction or product degradation.[1] |
| Nitrating Agent | HNO₃/H₂SO₄, Fe(NO₃)₃/TFA | Classic mixed acid is potent but harsh. Iron-based systems offer a milder alternative for sensitive substrates.[2] |
| Stoichiometry (Nitrating Agent) | 1.1 - 2.0 equivalents | A slight excess is needed to drive the reaction. A large excess significantly increases the risk of dinitration and oxidation.[5] |
| Work-up pH | 7.0 - 8.0 | Neutralizing the acidic mixture is crucial. A slightly basic pH ensures the pyridine nitrogen is deprotonated, maximizing extraction efficiency into organic solvents. |
Detailed Experimental Protocol: Microwave-Assisted Nitration
This protocol is adapted from established methods for related pyrazolo-fused systems and offers a time-efficient approach.[5]
1. Reagent Preparation & Setup:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyridine (0.50 mmol, 1.0 eq).
-
Carefully add concentrated H₂SO₄ (1.0 mmol, 2.0 eq) while cooling the vial in an ice bath.
-
In a separate vial, prepare the nitrating mixture by slowly adding concentrated HNO₃ (2.0 mmol, 4.0 eq) to concentrated H₂SO₄ (1.0 mmol, 2.0 eq) at 0 °C. Caution: Highly exothermic and corrosive.
2. Reaction Execution:
-
Slowly add the prepared nitrating mixture to the vial containing the pyrazolo[1,5-a]pyridine solution at 0 °C.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 10-15 minutes. Monitor the internal pressure and temperature closely.
3. Work-up and Isolation:
-
After the reaction, cool the vial to room temperature using a compressed air stream.
-
Carefully pour the reaction mixture onto crushed ice (approx. 20 g).
-
Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1) to yield pure this compound.
Visualized Workflows & Mechanisms
General Synthesis & Troubleshooting Workflow
Caption: A flowchart for the synthesis of this compound with integrated troubleshooting checkpoints.
Electrophilic Nitration Mechanism at C3
Caption: The reaction mechanism for the regioselective C3 nitration of pyrazolo[1,5-a]pyridine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
managing regioselectivity in pyrazolo[1,5-a]pyridine nitration
Technical Support Center: Pyrazolo[1,5-a]pyridine Nitration
A Guide to Managing Regioselectivity for Researchers and Development Professionals
Welcome to the technical support guide for the regioselective nitration of pyrazolo[1,5-a]pyridines. As a Senior Application Scientist, I understand that controlling the precise position of functionalization on this valuable scaffold is critical for success in pharmaceutical and materials science research. The inherent electronic asymmetry of the pyrazolo[1,5-a]pyridine core presents unique challenges and opportunities. This guide is structured to provide direct answers to common experimental problems, explain the underlying chemical principles, and offer robust, field-tested protocols to help you achieve your desired outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of Reactivity
This section addresses foundational questions about the electrophilic substitution patterns of the pyrazolo[1,5-a]pyridine ring system.
Q1: What are the primary sites of electrophilic attack on an unsubstituted pyrazolo[1,5-a]pyridine, and why?
Answer: The primary site for electrophilic aromatic substitution on an unsubstituted pyrazolo[1,5-a]pyridine is the C3 position .
This high regioselectivity is a direct consequence of the electronic nature of the fused bicyclic system. The pyrazolo[1,5-a]pyridine scaffold consists of an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. Electrophiles, such as the nitronium ion (NO₂⁺), will preferentially attack the region of highest electron density. Computational and experimental studies consistently show that the C3 position on the pyrazole moiety is the most nucleophilic carbon, making it the kinetic site of attack.[1] The stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed upon attack at C3 is significantly greater than for attack at any other position, as the positive charge can be effectively delocalized without disrupting the aromatic sextet of the pyridine ring.
Figure 1. Reaction mechanism for the preferential C3 nitration.
Q2: How do standard nitrating conditions (e.g., HNO₃/H₂SO₄) affect the pyrazolo[1,5-a]pyridine core?
Answer: Standard nitrating conditions, while effective, can be harsh and lead to complications. The mixture of concentrated nitric and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. However, the strongly acidic medium presents a significant challenge: the pyridine nitrogen is basic and will be protonated.
Protonation of the pyridine nitrogen further deactivates the entire pyridine ring towards electrophilic attack, making substitution on that ring (e.g., at C7) even less likely.[2] This effect reinforces the inherent preference for substitution on the electron-rich pyrazole ring. However, the high acidity and oxidative nature of the reaction can also lead to side reactions or decomposition if not carefully controlled.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides solutions to specific problems you may encounter during the nitration process.
Q3: Problem: My reaction is yielding a mixture of C3-nitro and C7-nitro isomers. How can I improve selectivity for the C3 position?
Answer: Achieving high C3 selectivity is usually the expected outcome, but contamination with the C7 isomer can occur, particularly under forcing conditions. To enhance C3 selectivity, focus on kinetic control.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Electrophilic substitutions are often kinetically controlled. By lowering the temperature (e.g., to 0 °C or -10 °C), you favor the pathway with the lowest activation energy, which is attack at the most electron-rich C3 position. Higher temperatures can provide enough energy to overcome the larger activation barrier for attack at the less reactive C7 position.
-
Use a Milder Nitrating Agent: If HNO₃/H₂SO₄ is too aggressive, consider alternative reagents that can generate the nitronium ion under less acidic or milder conditions. Examples include:
-
Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride. It is a less aggressive nitrating agent.
-
Nitronium tetrafluoroborate (NO₂BF₄): A pre-formed salt that can be used in an inert solvent, avoiding a strongly acidic aqueous medium.
-
-
Control the Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nitrating agent. An overabundance of the electrophile can drive the reaction towards less favorable products once the primary C3 site has reacted or if the reaction is reversible.
Q4: Problem: I am observing low yields and significant recovery of starting material. What are the likely causes?
Answer: Low conversion is typically due to insufficient activation of the nitrating agent or deactivation of the substrate.
Troubleshooting Steps:
-
Verify Acid Concentration: If using a mixed acid system, ensure your sulfuric acid is sufficiently concentrated (98% is standard). The sulfuric acid acts as a catalyst to generate the NO₂⁺ ion from nitric acid. Insufficient acidity will result in a low concentration of the active electrophile.
-
Check for Substrate Protonation: As discussed, the pyridine nitrogen will be protonated. While this directs substitution away from the pyridine ring, excessive protonation can also decrease the overall nucleophilicity of the pyrazole ring, slowing the reaction. If the reaction is sluggish, a very slow, dropwise addition of the substrate to the cold nitrating mixture can sometimes help maintain a sufficient concentration of the unprotonated species to react.
-
Increase Reaction Time, Not Temperature: If conversion is low, it is preferable to extend the reaction time at a low temperature rather than increasing the temperature, which risks reducing regioselectivity and promoting decomposition.
Q5: Problem: The reaction is producing significant decomposition or tar-like byproducts. How can this be mitigated?
Answer: Decomposition is a sign that the reaction conditions are too harsh for the substrate. The pyrazolo[1,5-a]pyridine core, while aromatic, can be sensitive to strong oxidizing conditions.
Troubleshooting Steps:
-
Strict Temperature Control: This is paramount. The nitration reaction is exothermic. Add the nitrating agent and the substrate slowly and in portions to a cooled reaction vessel to maintain a consistent internal temperature. A runaway exotherm is a common cause of decomposition.
-
Reverse Addition: Instead of adding the nitrating agent to the substrate, try adding the substrate (dissolved in a suitable solvent like concentrated H₂SO₄) dropwise to the nitrating mixture. This maintains a low concentration of the organic substrate in a large excess of the nitrating agent, which can help control the exotherm and prevent side reactions.
-
Efficient Quenching: Pour the reaction mixture carefully onto crushed ice after the reaction is complete. This rapidly dilutes the strong acid and quenches any remaining reactive species, preventing further reactions during workup.
Figure 2. Troubleshooting workflow for pyrazolo[1,5-a]pyridine nitration.
Protocols & Data
Protocol 1: High-Selectivity C3 Nitration of Unsubstituted Pyrazolo[1,5-a]pyridine
This protocol is designed to maximize kinetic control and favor the formation of the 3-nitro isomer.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath (salt-ice or dry ice/acetone for lower temperatures)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add concentrated sulfuric acid (5 mL per 1 g of substrate).
-
Cooling: Cool the flask in an ice-salt bath to -10 °C.
-
Substrate Addition: Slowly add pyrazolo[1,5-a]pyridine (1.0 eq) to the cold sulfuric acid. Stir until fully dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating agent by carefully adding fuming nitric acid (1.1 eq) to a small amount of cold, concentrated sulfuric acid (1 mL).
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 20-30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of gas evolution.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the 3-nitro-pyrazolo[1,5-a]pyridine.
Influence of Substituents on Regioselectivity
The presence of substituents on the pyrazolo[1,5-a]pyridine core can significantly alter both the rate of reaction and the regiochemical outcome. The principles of electrophilic aromatic substitution apply.[3][4]
| Substituent Position | Substituent Type | Activating/Deactivating | Directing Effect for Nitration | Expected Major Product(s) |
| C2 | Electron Donating (e.g., -CH₃, -OCH₃) | Activating | Reinforces C3 attack | 2-Substituted-3-nitro-pyrazolo[1,5-a]pyridine |
| C2 | Electron Withdrawing (e.g., -Cl, -CF₃) | Deactivating | Directs to C3 (least deactivated site) | 2-Substituted-3-nitro-pyrazolo[1,5-a]pyridine |
| C5 or C7 | Electron Donating (e.g., -CH₃, -OCH₃) | Activating | Activates the pyridine ring; may compete with C3 | Mixture of C3-nitro and other isomers. C3 likely still major. |
| C5 or C7 | Electron Withdrawing (e.g., -NO₂, -CN) | Strongly Deactivating | Strongly reinforces C3 attack | C5/C7-Substituted-3-nitro-pyrazolo[1,5-a]pyridine |
Figure 3. Directing effects of substituents on the pyridine ring.
References
- 1. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
stability of 3-Nitropyrazolo[1,5-a]pyridine under different reaction conditions
For inquiries regarding the stability and handling of 3-Nitropyrazolo[1,5-a]pyridine, this technical support guide offers detailed insights and troubleshooting advice. As a Senior Application Scientist, this document is structured to provide both foundational knowledge and practical guidance for researchers in their experimental endeavors.
Technical Support Center: this compound
The pyrazolo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry due to its metabolic stability and role as an isostere for structures like indole and purine.[1] The introduction of a nitro group at the 3-position, a common site for electrophilic substitution, significantly influences the electronic properties and, consequently, the stability and reactivity of the entire heterocyclic system.[2] This guide addresses the key stability considerations for this compound under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems encountered when working with this compound.
Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: Based on general safety guidelines for nitroaromatic compounds, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Long-term stability is enhanced by protecting it from light and moisture. For analogous compounds like 3-nitropyrazolo[1,5-a]pyrimidine, standard storage in a desiccator at room temperature is sufficient for maintaining integrity.
Q2: I've noticed a discoloration of my sample over time. What could be the cause?
A2: Discoloration can be indicative of decomposition, potentially initiated by exposure to light, air (oxidation), or moisture. Nitroaromatic compounds can be susceptible to photochemical reactions. It is crucial to store the compound in an amber vial or a container protected from light. If the compound has been stored for an extended period, it is advisable to verify its purity by techniques such as NMR or LC-MS before use.
Stability in Reaction Conditions
Q3: How stable is this compound under acidic conditions?
A3: The pyrazolo[1,5-a]pyridine ring system is generally stable in acidic media. However, the presence of the nitro group at the 3-position makes the molecule less susceptible to further electrophilic substitution. Strong, non-nucleophilic acids like sulfuric acid or trifluoroacetic acid are generally tolerated at moderate temperatures. In strongly acidic media, the pyridine nitrogen will be protonated, which further deactivates the ring towards electrophilic attack.[4]
-
Troubleshooting: If you are performing a reaction in strong acid and observe decomposition (e.g., charring, multiple spots on TLC), consider using a less harsh acid or running the reaction at a lower temperature.
Q4: What is the expected stability of this compound in the presence of bases?
A4: The stability in the presence of bases is a significant concern. The electron-withdrawing nitro group at the 3-position activates the pyrazolo[1,5-a]pyridine ring system towards nucleophilic attack. Strong bases, especially nucleophilic ones like hydroxides or alkoxides, can potentially lead to nucleophilic aromatic substitution (SNAr) or other decomposition pathways. The positions most susceptible to nucleophilic attack on the parent pyridine ring are C2 and C4 (analogous to C7 and C5 in the pyrazolo[1,5-a]pyridine system).[5] The nitro group will further enhance this reactivity.
-
Troubleshooting:
-
Unexpected Side Products: If you observe unexpected products when using a strong base, consider the possibility of SNAr. Characterize the byproducts to identify if a nucleophile has displaced a group on the pyridine ring.
-
Decomposition: To avoid decomposition, use milder, non-nucleophilic bases like potassium carbonate or triethylamine when possible. If a strong base is required, conduct the reaction at low temperatures and under an inert atmosphere.
-
Q5: Can the nitro group be reduced? What conditions are recommended?
A5: Yes, the nitro group is a versatile functional handle that can be readily reduced to an amino group. This transformation is a common strategy in medicinal chemistry to introduce further diversity.
-
Recommended Protocol: A standard and effective method for the reduction of a nitro group on a similar heterocyclic system, 3-nitropyrazolo-[1,5-d][6][7][8]triazin-7(6H)-one, is the use of tin(II) chloride (SnCl₂) in a protic solvent like methanol or ethanol.[9][10]
Experimental Protocol: Reduction of this compound
-
Dissolve this compound in methanol or ethanol.
-
Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).
-
If the reaction is sluggish, add a small amount of concentrated hydrochloric acid.
-
Heat the reaction mixture at a temperature ranging from 40-80°C and monitor by TLC.
-
Upon completion, cool the reaction and quench by carefully adding a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-aminopyrazolo[1,5-a]pyridine.
-
Q6: Is this compound susceptible to oxidation?
A6: The pyrazolo[1,5-a]pyridine ring is relatively electron-rich and can be susceptible to oxidation under harsh conditions. However, the presence of the strongly deactivating nitro group makes the ring more resistant to oxidative degradation. Strong oxidizing agents should still be used with caution, as they could potentially lead to ring opening or other undesired reactions.
Thermal and Photochemical Stability
Q7: What is the thermal stability of this compound?
-
Troubleshooting:
-
Reactions at Elevated Temperatures: When running reactions at high temperatures, monitor for the appearance of decomposition products. Use the lowest effective temperature for your transformation.
-
Purification by Distillation: Avoid purification by distillation unless the thermal stability has been explicitly established, as this could lead to decomposition or an exothermic event.
-
Q8: Are there any concerns regarding the photochemical stability of this compound?
A8: Nitroaromatic compounds are often photochemically active. While specific studies on this compound are not available, it is prudent to assume it may be light-sensitive.
-
Best Practices:
-
Store the compound in amber vials or protect it from light.
-
When running reactions, particularly for extended periods, consider wrapping the reaction vessel in aluminum foil.
-
Data Summary and Workflow Diagrams
Summary of Stability
| Condition | Stability | Potential Reactions/Issues | Recommendations |
| Strong Acids | Generally Stable | Protonation of ring nitrogens | Use lowest effective concentration and temperature. |
| Strong Bases | Potentially Unstable | Nucleophilic Aromatic Substitution (SNAr), Decomposition | Use mild, non-nucleophilic bases; low temperatures. |
| Reducing Agents | Reactive | Reduction of the nitro group to an amine | Utilize standard reduction conditions (e.g., SnCl₂/MeOH). |
| Oxidizing Agents | Moderately Stable | Potential for ring degradation under harsh conditions | Use with caution; monitor reactions closely. |
| Thermal Stress | Potentially Unstable | Decomposition, potentially exothermic | Avoid excessive heating; determine thermal limits if necessary. |
| UV/Visible Light | Potentially Unstable | Photochemical degradation | Store protected from light; shield reactions from light. |
Workflow Diagrams
Diagram 1: General Stability and Reactivity Profile
Caption: Stability profile of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Reactivity
Caption: Troubleshooting guide for experimental issues.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Decomposition of Nitropyrazoles | CoLab [colab.ws]
- 12. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Nitropyrazolo[1,5-a]pyridine and Its Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-Nitropyrazolo[1,5-a]pyridine and its positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds, offering field-proven insights and supporting data to guide future research and development endeavors.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its structural similarity to purines and its broad range of biological activities.[1][2] This versatile core has been explored for applications including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The introduction of a nitro group onto this scaffold can profoundly influence its electronic properties, reactivity, and biological profile. This guide focuses on the comparative aspects of the various positional isomers of nitropyrazolo[1,5-a]pyridine, with a primary emphasis on the 3-nitro isomer due to its more documented synthetic accessibility.
Synthesis and Regioselectivity of Nitration
The synthesis of nitropyrazolo[1,5-a]pyridines can be approached through two main strategies: direct nitration of the parent pyrazolo[1,5-a]pyridine or a de novo synthesis from pre-functionalized precursors.
Direct Nitration: A Question of Regioselectivity
Electrophilic substitution reactions on the pyrazolo[1,5-a]pyridine ring system are influenced by the electron-donating nature of the fused pyrazole ring and the electron-withdrawing nature of the pyridine ring. Theoretical and experimental studies on related pyrazolo[1,5-a]pyrimidines suggest that the C3 position is the most susceptible to electrophilic attack.[5] This is attributed to the stabilization of the Wheland intermediate by the adjacent nitrogen atom of the pyrazole ring.
Direct nitration of pyrazolo[1,5-a]pyridine would likely yield a mixture of isomers, with the 3-nitro isomer being the major product. The separation of these isomers can be challenging, necessitating chromatographic techniques.
Figure 1: General overview of the direct nitration approach to synthesize nitropyrazolo[1,5-a]pyridine isomers.
Regioselective Synthesis of this compound
A more controlled approach involves the synthesis of the pyrazolo[1,5-a]pyridine ring from a precursor that already contains a nitro group or is predisposed to nitration at a specific position. For instance, the cyclocondensation of a substituted aminopyrazole with a β-dicarbonyl compound is a common strategy for constructing the pyrazolo[1,5-a]pyridine core.[6]
A plausible regioselective synthesis of this compound can be adapted from methods used for related heterocyclic systems. One such method involves the use of milder nitrating agents that favor specific positions. A recently developed method for the C3-selective nitration of pyrazolo[1,5-a]pyrimidin-7-amines using an iron-complex-mediated strategy highlights the feasibility of achieving high regioselectivity.[5]
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is a representative procedure based on established methods for the nitration of similar heterocyclic compounds.
-
Dissolution: Dissolve pyrazolo[1,5-a]pyridine (1 mmol) in trifluoroacetic acid (TFA, 5 mL) in a round-bottom flask at 0 °C.
-
Addition of Nitrating Agent: Slowly add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 1.2 mmol) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-water (50 mL).
-
Neutralization: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a pH of ~7 is reached.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties: A Comparative Overview
Table 1: Predicted Physicochemical and Spectroscopic Properties of Nitropyrazolo[1,5-a]pyridine Isomers
| Property | 2-Nitro | 3-Nitro | 4-Nitro | 5-Nitro | 6-Nitro | 7-Nitro |
| Molecular Weight | 163.12 g/mol | 163.12 g/mol | 163.12 g/mol | 163.12 g/mol | 163.12 g/mol | 163.12 g/mol |
| Predicted Polarity | High | High | Moderate | Moderate | Moderate | High |
| ¹H NMR (Predicted) | Downfield shifts for protons on the pyrazole ring | Significant downfield shift for H2 | Downfield shifts for H5 and H3 | Downfield shifts for H4 and H6 | Downfield shifts for H5 and H7 | Downfield shifts for H6 |
| ¹³C NMR (Predicted) | C2 significantly deshielded | C3 significantly deshielded | C4 significantly deshielded | C5 significantly deshielded | C6 significantly deshielded | C7 significantly deshielded |
| IR (νNO₂) (cm⁻¹) | ~1520-1560, ~1340-1360 | ~1520-1560, ~1340-1360 | ~1520-1560, ~1340-1360 | ~1520-1560, ~1340-1360 | ~1520-1560, ~1340-1360 | ~1520-1560, ~1340-1360 |
The electron-withdrawing nature of the nitro group will generally lead to a deshielding effect on nearby protons and carbons in the NMR spectra. The magnitude of this effect will depend on the position of the nitro group and its ability to participate in resonance delocalization.
Biological Activities: A Landscape of Therapeutic Potential
The pyrazolo[1,5-a]pyridine scaffold is a known pharmacophore, and the introduction of a nitro group can modulate its biological activity. While specific comparative studies on the bioactivity of nitropyrazolo[1,5-a]pyridine isomers are scarce, the known activities of related compounds provide a basis for predicting their potential therapeutic applications.
Anticancer Activity
Numerous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anticancer activity.[7][8] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The electron-withdrawing nitro group could enhance the interaction of these molecules with the active sites of target kinases.
Figure 3: A hypothetical signaling pathway illustrating the potential anticancer mechanism of nitropyrazolo[1,5-a]pyridine isomers through kinase inhibition.
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine core is also present in compounds with antibacterial and antifungal properties.[9] Nitroaromatic compounds are known to have antimicrobial activity, often through mechanisms involving the generation of reactive nitrogen species upon reduction of the nitro group within the microbial cell. It is plausible that nitropyrazolo[1,5-a]pyridine isomers could exhibit significant antimicrobial effects.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and its isomers, highlighting the current state of knowledge and identifying key areas for future research. While the 3-nitro isomer appears to be the most accessible synthetically, a thorough investigation into the synthesis and characterization of all positional isomers is warranted. Such studies would enable a comprehensive structure-activity relationship (SAR) analysis, paving the way for the rational design of novel therapeutic agents based on the nitropyrazolo[1,5-a]pyridine scaffold. Further research should focus on developing regioselective synthetic routes for each isomer, followed by a systematic evaluation of their physicochemical properties and biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. rsc.org [rsc.org]
- 6. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to the Chemical Reactivity of 3-Nitro vs. 5-Nitropyrazolo[1,5-a]pyridine
This guide provides an in-depth comparison of the chemical reactivity of two key isomers of nitropyrazolo[1,5-a]pyridine. Designed for researchers in medicinal chemistry and synthetic organic chemistry, this document elucidates the profound impact of nitro group positioning on the electronic landscape and subsequent chemical behavior of the pyrazolo[1,5-a]pyridine scaffold. We will dissect the underlying electronic principles, compare their susceptibility to electrophilic and nucleophilic attack, and provide experimental context to guide your synthetic strategies.
The Pyrazolo[1,5-a]pyridine Core: An Electronic Overview
The pyrazolo[1,5-a]pyridine system is a fused aromatic heterocycle comprising a pyrazole ring and a pyridine ring. This fusion results in a unique electronic distribution. The pyrazole moiety is an electron-rich, five-membered ring, while the pyridine moiety is an electron-deficient six-membered ring. In the absence of other substituents, the site of highest electron density and thus the primary target for electrophilic attack is the C3 position on the pyrazole ring.[1] Conversely, the electron-deficient nature of the pyridine ring makes the C5 and C7 positions susceptible to nucleophilic attack, though this generally requires activation by electron-withdrawing groups or the presence of a good leaving group.
The introduction of a potent electron-withdrawing nitro (-NO₂) group dramatically alters this landscape. Its placement on either the electron-rich pyrazole ring (at C3) or the electron-deficient pyridine ring (at C5) creates two isomers with distinct and divergent reactivity profiles.
Caption: Structures of the core scaffold and its 3-nitro and 5-nitro isomers.
Electrophilic Aromatic Substitution (SEAr): A Tale of Deactivation
The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong inductive (-I) and resonance (-M) electron-withdrawing effects. Both isomers are, therefore, significantly less reactive towards electrophiles than the parent pyrazolo[1,5-a]pyridine. However, the degree and nature of this deactivation differ substantially.
Reactivity of 3-Nitropyrazolo[1,5-a]pyridine
When the nitro group is placed at C3, the most inherently nucleophilic position, it catastrophically deactivates the entire molecule towards electrophilic attack. The pyrazole ring, formerly the prime target for electrophiles, is now electron-poor. The deactivating effect is also transmitted to the pyridine ring, making forcing conditions necessary for any substitution, which often lead to decomposition rather than selective reaction. For all practical purposes, the 3-nitro isomer is considered inert to standard electrophilic substitution reactions like nitration or halogenation.
Reactivity of 5-Nitropyrazolo[1,5-a]pyridine
With the nitro group at C5 on the pyridine ring, the deactivation is primarily focused on that ring. While the pyridine ring becomes extremely unreactive to electrophiles, the pyrazole ring is less affected. The C3 position, though attenuated in its nucleophilicity compared to the parent compound, remains the most likely site for any potential electrophilic attack. However, reactions would still be sluggish and require harsher conditions than for the unsubstituted scaffold. The key takeaway is that while deactivated, the 5-nitro isomer retains a potential site for electrophilic functionalization, whereas the 3-nitro isomer does not.
References
A Comparative Guide to the Biological Activity of 3-Nitropyrazolo[1,5-a]pyridine and its Amino Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antitubercular properties[1][2][3]. The functionalization of this scaffold plays a pivotal role in modulating its pharmacological profile. This guide provides a detailed comparative analysis of the biological activity of 3-nitropyrazolo[1,5-a]pyridine and its corresponding amino derivative, 3-aminopyrazolo[1,5-a]pyridine. While direct head-to-head comparative studies are not extensively available in the public domain, this document extrapolates their anticipated biological profiles based on established principles of medicinal chemistry and available data on related compounds.
Introduction: The Pivotal Role of the 3-Position Substituent
The electronic and steric properties of substituents on a heterocyclic core are fundamental determinants of biological activity. The 3-position of the pyrazolo[1,5-a]pyridine ring system is a key site for modification, directly influencing the molecule's interaction with biological targets. The introduction of a nitro (-NO₂) group, a strong electron-withdrawing moiety, versus an amino (-NH₂) group, an electron-donating group, is expected to confer dramatically different physicochemical properties and, consequently, distinct biological activities.
This compound is anticipated to act as a potential prodrug, with its biological activity likely dependent on the bioreduction of the nitro group. This mechanism is common for nitroaromatic compounds and is often associated with antimicrobial and cytotoxic effects, particularly under hypoxic conditions.
3-Aminopyrazolo[1,5-a]pyridine , conversely, is expected to exhibit a different mode of action. The amino group can participate in hydrogen bonding and other interactions with biological targets such as enzymes and receptors. Furthermore, it serves as a valuable synthetic handle for the generation of a diverse library of derivatives with potentially enhanced potency and selectivity.
Synthesis of this compound and its Amino Derivative
The synthesis of these two key compounds can be achieved through established synthetic routes.
Synthesis of this compound
A common method for the synthesis of 3-nitropyrazolo[1,5-a]pyridines involves the cyclocondensation of a substituted aminopyridine with a suitable three-carbon synthon, followed by nitration.
Synthesis of 3-Aminopyrazolo[1,5-a]pyridine
The amino derivative is typically prepared by the reduction of the corresponding nitro compound. This transformation is a standard procedure in organic synthesis.
Comparative Biological Activities: A Mechanistic Perspective
The distinct electronic nature of the nitro and amino groups dictates their likely mechanisms of action and, consequently, their biological activities.
This compound: A Potential Prodrug
The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group to form reactive nitrogen species (RNS), such as nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage through various mechanisms, including:
-
DNA Damage: Covalent adduction to DNA, leading to mutations and cell death.
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.
-
Protein Inhibition: Covalent modification of essential proteins and enzymes.
This bioreductive activation is often more efficient in hypoxic environments, such as those found in solid tumors and certain bacterial infections, which could confer a degree of selectivity to the cytotoxic effects of this compound.
3-Aminopyrazolo[1,5-a]pyridine: A Versatile Pharmacophore
In contrast to its nitro counterpart, the 3-amino derivative is not a prodrug in the same sense. Its biological activity is more likely to arise from direct, non-covalent interactions with specific biological targets. The amino group can act as a hydrogen bond donor and acceptor, and its basicity can be crucial for ionic interactions within a protein's active site.
Furthermore, the primary amine functionality of 3-aminopyrazolo[1,5-a]pyridine provides a rich platform for structure-activity relationship (SAR) studies. It can be readily derivatized to a wide range of amides, sulfonamides, and other functional groups, allowing for the fine-tuning of its biological activity. For instance, the introduction of a carboxamide group at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold has been shown to be important for antitubercular activity[1].
Anticipated Biological Profiles: A Comparative Overview
Based on the mechanistic considerations discussed above, the following table summarizes the anticipated biological profiles of this compound and its amino derivative. It is important to note that these are predictions based on the known properties of related compounds and require experimental validation.
| Feature | This compound | 3-Aminopyrazolo[1,5-a]pyridine |
| Primary Mechanism | Bioreductive activation to reactive nitrogen species. | Direct interaction with biological targets. |
| Potential Activities | Broad-spectrum cytotoxicity, antimicrobial (especially against anaerobes), potential anticancer activity (hypoxia-selective). | More specific biological activities (e.g., enzyme inhibition, receptor modulation), potential for derivatization to enhance potency and selectivity. |
| Selectivity | Potentially selective for hypoxic environments. | Dependent on the specific biological target. |
| Toxicity Profile | Potential for off-target toxicity due to reactive intermediates. | Generally expected to have a more favorable toxicity profile, but target-dependent. |
Experimental Protocols for Comparative Evaluation
To provide a definitive comparison of the biological activities of these two compounds, a series of standardized in vitro assays should be performed. The following protocols are provided as examples of how such a comparative study could be designed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 3-aminopyrazolo[1,5-a]pyridine (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and 3-aminopyrazolo[1,5-a]pyridine in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The comparative analysis of this compound and its amino derivative highlights the profound impact of a single functional group modification on the potential biological activity of a heterocyclic scaffold. The nitro compound holds promise as a bioreductively activated agent, while the amino derivative serves as a versatile platform for the development of more targeted therapies.
Future research should focus on the direct, side-by-side experimental evaluation of these two compounds in a panel of relevant biological assays. Such studies will provide the necessary data to validate the hypotheses presented in this guide and will undoubtedly pave the way for the rational design of novel pyrazolo[1,5-a]pyridine-based therapeutic agents with improved efficacy and safety profiles.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Nitropyrazolo[1,5-a]pyridine Derivatives
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This guide delves into the structure-activity relationship (SAR) of 3-Nitropyrazolo[1,5-a]pyridine derivatives. While direct and extensive SAR studies on this specific substitution are emerging, this guide provides a comprehensive comparison with related analogs, supported by experimental data from existing literature, to offer valuable insights for future drug discovery efforts.
The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Core
The pyrazolo[1,5-a]pyridine nucleus, an isostere of purine, has garnered significant attention due to its antagonistic potential towards natural purines in various biological pathways. This has led to the development of numerous derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of its biological and pharmacokinetic properties.
The Influence of the Nitro Group: An Electron-Withdrawing Powerhouse
The introduction of a nitro (NO₂) group at the 3-position of the pyrazolo[1,5-a]pyridine ring is anticipated to significantly modulate its electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can influence the molecule's interaction with biological targets. Furthermore, the nitro group can be bioreduced in vivo to form nitroso and hydroxylamino intermediates, which can be either toxic or the basis for the compound's therapeutic effect. This dual nature of the nitro group makes its incorporation a critical consideration in drug design.
Inferred Structure-Activity Relationship of this compound Derivatives
Based on the available literature for related compounds, we can infer the following SAR for this compound derivatives:
-
Impact of the Nitro Group at Position 3: While direct evidence is limited, the strong electron-withdrawing nature of the nitro group at position 3 could enhance the acidity of neighboring protons and influence the overall charge distribution of the heterocyclic system. This could be crucial for interactions with specific amino acid residues in a target protein.
-
Modifications of the Nitro Group: A common strategy in medicinal chemistry is the reduction of a nitro group to an amino group (-NH₂). This transformation drastically alters the electronic and steric properties of the substituent, often leading to a different or enhanced biological activity. For instance, in a study on pyrazolo[1,5-d][2][3][4]triazin-7(6H)-ones, the reduction of a nitro group to an amine was a key step in the synthesis of new derivatives.[2][3] This suggests that 3-aminopyrazolo[1,5-a]pyridine derivatives, obtained from the reduction of their nitro counterparts, could be a promising avenue for exploration.
-
Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine portion of the scaffold are critical for activity. Halogen atoms or bulky groups can sometimes decrease activity, while hydrogen bond donors like -OH and -NH₂ groups may enhance it.[5]
-
Substitutions at Other Positions: Modifications at other positions of the pyrazolo[1,5-a]pyridine core will undoubtedly influence the overall activity. For example, in a series of pyrazolo[1,5-a]pyridine-3-carboxamides with antitubercular activity, substitutions at other positions were crucial for potency.[6]
Comparative Analysis of Substituted Pyrazolo[1,5-a]pyridine and Related Derivatives
To provide a broader context, the following table summarizes the biological activities of various substituted pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine derivatives from the literature. This comparison highlights the diverse potential of this scaffold and can guide the design of novel 3-nitro derivatives.
| Scaffold | Substituents | Biological Activity | Key Findings | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxamide | Various aryl and alkyl amides | Antitubercular | Nanomolar MIC values against drug-susceptible and multidrug-resistant Mtb strains. | [6] |
| Pyrazolo[1,5-a]pyrimidine | Amine and benzimidazole groups | PI3Kδ Inhibitors | Modifications of benzimidazole and amine subunits are crucial for activity and selectivity. | [7] |
| Pyrazolo[1,5-a]pyrimidine | Various | Anticancer (FLT3-ITD inhibitors) | Potent inhibition of FLT3 and downstream signaling in AML cells. | [8] |
| Pyrazolo[1,5-a]pyrimidine | Trisubstituted aryl and other groups | Neuropeptide Y1 Receptor Antagonists | High binding affinity and selectivity achieved with specific substitutions. | [9] |
| Pyrazolo[3,4-b]pyridine | Various | Anticancer (Leukemia) | Potent antiproliferative activity and inhibition of Topoisomerase IIα. | [10] |
| Pyrazolo[1,5-d][2][3][4]triazin-7(6H)-one | 3-Nitro and other substituents | Antimicrobial and Cytotoxic | Most compounds showed limited biological activity, highlighting the importance of the overall molecular structure. | [2][3] |
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyridines
A general and common route for the synthesis of pyrazolo[1,5-a]pyridines involves the intermolecular cyclization of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes.
Step 1: N-amination of Pyridine
-
Substituted pyridine is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) in a suitable solvent like dichloromethane (DCM) at room temperature to form the corresponding N-aminopyridinium salt.
Step 2: 1,3-Dipolar Cycloaddition
-
The N-aminopyridinium salt is treated with a base, such as potassium carbonate, to generate the N-iminopyridinium ylide in situ.
-
The ylide then undergoes a 1,3-dipolar cycloaddition reaction with an alkyne, such as a substituted ethyl propiolate, to yield the pyrazolo[1,5-a]pyridine core. The reaction is typically carried out in a solvent like ethanol and may require heating.
Caption: General synthetic scheme for pyrazolo[1,5-a]pyridine derivatives.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Step 1: Preparation of Bacterial Inoculum
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic phase of growth.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Step 2: Preparation of Compound Dilutions
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in the broth medium in a 96-well microtiter plate.
Step 3: Inoculation and Incubation
-
The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
Step 4: Determination of MIC
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to the Isomers of Nitropyrazolo[1,5-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of positional isomers is a cornerstone of molecular characterization. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds investigated for a range of therapeutic applications, including as PI3 kinase inhibitors.[1] The introduction of a nitro group, a versatile synthetic handle and a potent electronic modulator, can drastically alter a molecule's biological activity based on its position. Distinguishing between, for example, a 3-nitro and a 7-nitro isomer is therefore not a trivial academic exercise but a critical step in establishing structure-activity relationships (SAR).
This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to differentiate the positional isomers of nitropyrazolo[1,5-a]pyridine. Rather than merely listing data, we will explore the underlying principles that govern the spectroscopic differences, offering a predictive framework for researchers. This approach, grounded in first principles and supported by experimental data from the parent heterocycle and related nitro-aromatic systems, equips scientists with the tools to confidently assign isomeric structures.
The Isomeric Challenge: Mapping the Substitution Landscape
The pyrazolo[1,5-a]pyridine core offers six potential sites for electrophilic substitution (C2 through C7). The placement of the electron-withdrawing nitro (-NO₂) group at any of these positions creates a unique electronic environment, which serves as the basis for spectroscopic differentiation.
Caption: The pyrazolo[1,5-a]pyridine scaffold with potential nitration positions highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for isomer differentiation due to its exquisite sensitivity to the local electronic environment of each nucleus.
Causality and Predictive Insights
The nitro group is a potent electron-withdrawing group. Its effect on the NMR spectrum is twofold:
-
Deshielding: It withdraws electron density from the aromatic system, causing nearby protons and carbons to resonate at a higher chemical shift (downfield). This effect is strongest at the ortho and para positions relative to the substituent.
-
Coupling Constant Modulation: While often a secondary effect, changes in electron density can subtly alter the J-coupling values between adjacent protons.
By using the published spectral data for the parent pyrazolo[1,5-a]pyridine as a baseline[2], we can predict the spectral changes for each nitro-isomer.
Comparative Data (¹H and ¹³C NMR Predictions)
The following tables summarize the expected chemical shifts for nitropyrazolo[1,5-a]pyridine isomers based on the deshielding effects of the -NO₂ group. Baseline shifts for the parent compound are provided for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Nitropyrazolo[1,5-a]pyridine Isomers
| Position | Parent Scaffold[2] | 2-Nitro | 3-Nitro | 4-Nitro | 5-Nitro | 6-Nitro | 7-Nitro |
| H-2 | ~7.80 (d) | --- | ~8.8 (s) | ~8.0 (d) | ~7.9 (d) | ~7.8 (d) | ~7.9 (d) |
| H-3 | ~6.58 (d) | ~7.5 (s) | --- | ~6.7 (d) | ~6.6 (d) | ~6.6 (d) | ~6.7 (d) |
| H-4 | ~7.44 (d) | ~7.6 (d) | ~8.4 (d) | --- | ~8.3 (dd) | ~7.6 (d) | ~7.5 (d) |
| H-5 | ~6.97 (t) | ~7.1 (t) | ~7.2 (t) | ~8.0 (t) | --- | ~8.0 (dd) | ~7.1 (t) |
| H-6 | ~6.62 (t) | ~6.8 (t) | ~6.8 (t) | ~7.5 (d) | ~7.6 (d) | --- | ~8.5 (d) |
| H-7 | ~8.39 (d) | ~8.5 (d) | ~8.5 (d) | ~8.6 (d) | ~8.5 (d) | ~9.3 (s) | --- |
| Note: Values are estimations. Protons ortho to the -NO₂ group are highlighted in bold and are expected to show the most significant downfield shift. |
Table 2: Predicted Key ¹³C NMR Chemical Shifts (δ, ppm) for Nitropyrazolo[1,5-a]pyridine Isomers
| Position | Parent Scaffold (approx.) | Key Differentiating Signal |
| 2-Nitro | C2: ~140 | C2 (ipso) shifted downfield; C3 significantly deshielded. |
| 3-Nitro | C3: ~110 | C3 (ipso) shifted downfield; C2 and C4 significantly deshielded. |
| 4-Nitro | C4: ~128 | C4 (ipso) shifted downfield; C3 and C5 significantly deshielded. |
| 5-Nitro | C5: ~118 | C5 (ipso) shifted downfield; C4 and C6 significantly deshielded. |
| 6-Nitro | C6: ~112 | C6 (ipso) shifted downfield; C5 and C7 significantly deshielded. |
| 7-Nitro | C7: ~149 | C7 (ipso) shifted downfield; C6 significantly deshielded. |
| Note: The carbon atom directly attached to the nitro group (the ipso-carbon) experiences a significant downfield shift, making it a key diagnostic marker.[3] |
Experimental Protocol: High-Resolution NMR
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of the purified nitropyrazolo[1,5-a]pyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent choice does not have signals that overlap with key analyte resonances.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.[5][6]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, acquisition time, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which aids in assignment.
-
-
2D NMR (for unambiguous assignment):
-
If assignments are challenging, perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) or HETCOR experiment to correlate directly bonded protons and carbons, confirming assignments.[7]
-
-
Data Analysis: Integrate proton signals, determine chemical shifts to at least two decimal places, and calculate coupling constants. Compare the observed data with the predicted patterns to identify the isomer.
Caption: Workflow for unambiguous isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
While NMR provides the complete structural map, IR spectroscopy offers a rapid and definitive confirmation of the nitro group's presence.
Causality and Predictive Insights
The N-O bonds in a nitro group undergo characteristic stretching vibrations. For aromatic nitro compounds, two strong, distinct bands appear due to asymmetric and symmetric stretching.[8][9]
-
Asymmetric Stretch (ν_as): Typically found in the 1550-1475 cm⁻¹ region.
-
Symmetric Stretch (ν_s): Typically found in the 1360-1290 cm⁻¹ region.
The precise frequencies of these bands are sensitive to the electronic environment. The position of the nitro group on the pyrazolo[1,5-a]pyridine ring will influence the degree of conjugation, leading to subtle but potentially measurable shifts in these absorption bands. However, these shifts are generally too small to reliably distinguish all six isomers from each other without authentic standards. The primary utility of IR is to confirm the presence of the -NO₂ group and the overall aromatic scaffold.
Table 3: Characteristic IR Absorption Bands for Nitropyrazolo[1,5-a]pyridines
| Vibration | Typical Range (cm⁻¹) | Expected Appearance |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong, sharp |
| N-O Symmetric Stretch | 1360 - 1290 | Strong, sharp |
| C-N Stretch | ~850 | Medium to weak |
| Ar C-H Stretch | > 3000 | Medium |
| Ar C=C & C=N Bending | 1600 - 1400 | Multiple medium to strong bands |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., ATR correction, baseline correction). Identify the strong, characteristic N-O stretching bands to confirm the presence of the nitro group.[9]
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the extent of the conjugated π-electron system.
Causality and Predictive Insights
The pyrazolo[1,5-a]pyridine system has characteristic π → π* transitions. The addition of a nitro group, which acts as both a chromophore and a powerful auxochrome, introduces new n → π* transitions and significantly modifies the existing ones.[10][11] The position of the nitro group determines its interaction with the rest of the π-system.
-
Bathochromic Shift (Red Shift): Isomers where the nitro group is in a position that extends the conjugated system (e.g., at C4 or C6, para to the ring junction nitrogens) are expected to show a shift in the maximum absorbance (λ_max) to longer wavelengths.
-
Hyperchromic/Hypochromic Effects: The molar absorptivity (ε) will also vary between isomers.
While UV-Vis can show clear differences between certain isomers, it is less definitive than NMR for distinguishing all six possibilities without reference standards.
Table 4: Predicted UV-Vis Absorption Characteristics
| Isomer Position | Expected λ_max Shift (Relative to Parent) | Rationale |
| 2, 3 | Moderate Red Shift | Conjugation with pyrazole ring. |
| 4, 6 | Significant Red Shift | Extended conjugation across both rings. |
| 5, 7 | Moderate Red Shift | Conjugation with pyridine ring. |
Experimental Protocol: Solution UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in which the compound is soluble.
-
Solution Preparation: Prepare a dilute stock solution of the sample with a known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU.
-
Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank) and the other with the sample solution.
-
Spectral Scan: Scan a range from approximately 200 nm to 500 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[5]
Mass Spectrometry (MS): Fragmentation as a Clue
Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can offer structural clues.
Causality and Predictive Insights
Under techniques like Electron Ionization (EI), aromatic nitro compounds exhibit characteristic fragmentation pathways:
-
Loss of NO₂: A peak corresponding to [M - 46]⁺ is common.
-
Loss of NO: A peak corresponding to [M - 30]⁺, often followed by the loss of CO.
-
Loss of O: A peak corresponding to [M - 16]⁺.
The relative abundance of these fragments can be influenced by the stability of the resulting ions, which in turn depends on the nitro group's position. For example, if the loss of NO₂ from one isomer leads to a particularly stable cation, the [M - 46]⁺ peak may be more intense for that isomer compared to others. However, like IR and UV-Vis, distinguishing all isomers based solely on MS can be challenging without extensive calibration and reference data.[12] Its primary role is to confirm the molecular weight and elemental formula via high-resolution mass spectrometry (HRMS).[13][14]
Integrated Analytical Approach
Caption: An integrated approach combining multiple spectroscopic techniques for confident isomer assignment.
Conclusion
The differentiation of nitropyrazolo[1,5-a]pyridine isomers is a challenge best met with a multi-pronged spectroscopic strategy. While IR, UV-Vis, and MS provide essential confirmatory data—verifying the presence of the nitro functional group, the extent of conjugation, and the molecular weight, respectively—NMR spectroscopy remains the definitive tool. The predictable and pronounced deshielding effects of the nitro group on the ¹H and ¹³C chemical shifts provide a unique fingerprint for each isomer. By combining the certainty of NMR with the corroborating evidence from other techniques, researchers can achieve unambiguous structural assignment, a critical step for advancing the fields of medicinal chemistry and drug discovery.
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 3-Nitropyrazolo[1,5-a]pyridine Derivatives: Benchmarking Against Established Therapeutic Agents
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a nitro group at the 3-position can significantly modulate the electronic properties and biological profile of this scaffold, making 3-nitropyrazolo[1,5-a]pyridine and its derivatives compelling candidates for drug discovery. This guide provides a comprehensive in vitro comparison of this class of compounds against established drugs in key therapeutic areas, including oncology and infectious diseases. We delve into the underlying rationale for experimental design, present detailed protocols for reproducibility, and offer insights into potential mechanisms of action, providing a critical resource for researchers in drug development.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Influence of Nitro-functionalization
Fused heterocyclic systems are the cornerstone of modern pharmacology. Among them, the pyrazolo[1,5-a]pyridine core has been extensively investigated for its broad biological activities, including potent inhibition of kinases like Pim-1, which are crucial in cancer signaling.[1] Derivatives of this scaffold have also demonstrated significant promise as antimicrobial and antitubercular agents.[2][3][4]
The strategic addition of a 3-nitro group serves two primary purposes from a medicinal chemistry perspective:
-
Electronic Modulation: As a potent electron-withdrawing group, the nitro moiety can alter the molecule's interaction with biological targets, potentially enhancing binding affinity and specificity.
-
Metabolic Activation: In hypoxic environments, such as those found in solid tumors or within mycobacterial cells, the nitro group can be bioreduced to form reactive nitroso and hydroxylamine intermediates, leading to cytotoxic effects.
This guide synthesizes available data on the in vitro performance of this compound derivatives and related nitropyrazole compounds, placing their activity in context with standard-of-care agents.
Comparative In Vitro Activity: A Multi-Domain Analysis
To provide a clear benchmark, we will compare the efficacy of these novel compounds against established drugs in two critical areas: oncology and microbiology. The data presented is synthesized from studies on closely related derivatives, providing a strong indication of the potential of the this compound class.
Anticancer and Cytotoxic Activity
Many pyrazole-based compounds exhibit potent anticancer activity by targeting various components of cell signaling pathways.[5] The cytotoxic potential of nitropyrazole derivatives has been evaluated against several human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀, µM) Against Human Cancer Cell Lines
| Compound Class | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | CaCo-2 (Colon) |
| Pyrazolo[3,4-d]pyrimidin-4-one (10e)¹ | 11 µM | N/A | N/A | N/A |
| Pyrazolo[1,5-a]pyrimidine (14f)² | N/A | N/A | N/A | 0.5 µg/mL |
| Doxorubicin (Reference Drug) | ~0.05-1 µM | ~0.05-0.5 µM | ~0.1-1 µM | ~0.1-1 µM |
¹Data from a study on 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one.[6] ²Data from a study on a pyrazolo[1,5-a]pyrimidine linked to a thiazolo[3,2-a]benzimidazole moiety.[7] N/A: Data not available in the reviewed literature.
Interpretation: The data indicates that pyrazole derivatives, including those with nitro-functional groups, can exhibit potent cytotoxic activity.[6] For instance, compound 10e shows an IC₅₀ value of 11 µM against the MCF-7 breast cancer cell line.[6] Even more impressively, compound 14f demonstrates significant activity against the CaCo-2 colon cancer cell line with an IC₅₀ of 0.5 µg/mL, coupled with lower toxicity against normal fibroblast cells.[7] While not as potent as the front-line chemotherapeutic Doxorubicin in all cases, these results highlight the therapeutic potential of the scaffold and warrant further optimization.
Antimicrobial and Antitubercular Activity
The pyrazolo[1,5-a]pyridine scaffold has been successfully exploited to develop powerful antitubercular agents.[2][3] Furthermore, related structures show broad-spectrum antibacterial activity.
Table 2: Comparative Antimicrobial Minimum Inhibitory Concentration (MIC)
| Compound Class | M. tuberculosis H37Rv | E. coli | S. aureus |
| Pyrazolo[1,5-a]pyridine-3-carboxamide (5k)¹ | 0.006 µM | N/A | N/A |
| 3-Nitropyrazolo-triazinone Derivatives² | Weak to moderate activity | Weak to moderate activity | Weak to moderate activity |
| Isoniazid (Reference Anti-TB Drug) | ~0.2-1.0 µM | Inactive | Inactive |
| Ciprofloxacin (Reference Antibiotic) | ~1-4 µg/mL | ~0.008-0.12 µg/mL | ~0.12-1 µg/mL |
¹Data from a study on a series of pyrazolo[1,5-a]pyridine-3-carboxamides.[2] ²Qualitative data from a study on 3-Nitropyrazolo-[1,5-d][5][8][9]triazin-7(6H)-ones.[9][10] N/A: Data not available in the reviewed literature.
Interpretation: The most striking results are seen in the antitubercular domain. Compound 5k , a pyrazolo[1,5-a]pyridine derivative, exhibits an exceptionally low MIC value of 0.006 µM against the virulent H37Rv strain of Mycobacterium tuberculosis.[2][3] This potency is significantly greater than that of the first-line drug Isoniazid. While the specific 3-nitropyrazolo derivatives evaluated in other studies showed more moderate antibacterial activity, the outstanding antitubercular results from the core scaffold suggest that 3-nitro substitution could be a promising strategy for developing new anti-TB agents.[9][10]
Postulated Mechanism of Action: Kinase Inhibition
Many pyrazole-containing heterocycles function as ATP-competitive kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold, for example, is known to potently inhibit Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[1] The planar structure of the fused ring system allows it to fit into the ATP-binding pocket of the kinase, while specific functional groups form hydrogen bonds and other interactions with key residues, blocking the phosphorylation of downstream substrates.
Caption: Postulated mechanism of kinase inhibition by this compound.
Experimental Protocols: Ensuring Self-Validating Systems
To ensure the trustworthiness and reproducibility of in vitro data, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for the key assays discussed.
General Workflow for In Vitro Screening
The logical progression from compound acquisition to data analysis is critical for efficient and reliable screening. This workflow ensures that each step informs the next, creating a self-validating system.
Caption: Standardized workflow for in vitro compound screening.
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference drug in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of a test compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well round-bottom plates
-
Test compound and reference antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Prepare a 2X working solution of the test compound in MHB and add 100 µL to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Rationale: This creates a precise concentration gradient to identify the exact point of growth inhibition. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as positive and negative controls, respectively.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.
Conclusion and Future Perspectives
The in vitro data strongly supports the continued investigation of the this compound scaffold as a source of novel therapeutic agents. The exceptional antitubercular potency demonstrated by related derivatives is particularly noteworthy and suggests that this class of compounds could contribute to combating drug-resistant tuberculosis.[2] The promising, albeit more moderate, anticancer and broad-spectrum antibacterial activities indicate that further structural modifications could yield highly potent leads.[6][7]
Future work should focus on:
-
Lead Optimization: Synthesizing a focused library of this compound derivatives to improve potency and selectivity while minimizing off-target toxicity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets (e.g., specific kinases, bacterial enzymes) to understand the basis of their biological activity.
-
In Vivo Evaluation: Advancing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This guide provides the foundational data and methodologies for researchers to build upon, accelerating the potential translation of these compelling compounds from the laboratory to the clinic.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Assessing the Drug-Likeness of 3-Nitropyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including antitubercular, antimicrobial, and anticancer properties.[4][5][6] The introduction of a 3-nitro group to this scaffold can significantly modulate its electronic properties and biological activity, making 3-Nitropyrazolo[1,5-a]pyridine derivatives a topic of considerable interest for novel drug discovery. However, promising biological activity alone does not guarantee a successful drug. The journey from a hit compound to a marketable therapeutic is paved with challenges, with poor pharmacokinetic properties being a primary cause of late-stage failures.
This guide provides a comprehensive framework for assessing the drug-likeness of this compound derivatives. We will delve into the foundational principles of drug-likeness, compare the predicted properties of this class of compounds with established drugs, and provide detailed protocols for in silico evaluation. Our focus will be on providing a robust, self-validating system for early-stage candidate selection, thereby de-risking the drug development pipeline.
The Imperative of Early Drug-Likeness Assessment
The attrition rate in drug development is notoriously high; for every 5,000-10,000 compounds that enter the discovery pipeline, only one or two may ultimately reach the market.[7] A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8][9] Early and accurate prediction of these properties is therefore not just advantageous but essential for saving time and resources.[7][8] By weeding out compounds with a high probability of pharmacokinetic failure, research efforts can be concentrated on candidates with a more promising future.
Pillars of Drug-Likeness: A Two-Pronged Approach
Our assessment of this compound derivatives will be built upon two widely accepted pillars of drug-likeness: Lipinski's Rule of Five and a broader analysis of ADMET properties.
Lipinski's Rule of Five: The Gatekeeper for Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" is a set of guidelines used to evaluate the potential for oral bioavailability of a chemical compound.[10][11] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of lipophilicity. While some lipophilicity is necessary to cross cell membranes, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[12][13]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.
It is crucial to remember that Lipinski's Rule of Five is a guideline, not an immutable law.[13] Many successful drugs, particularly natural products and those utilizing active transport mechanisms, violate one or more of these rules.[14] Nevertheless, it serves as an excellent first-pass filter in the drug discovery process.
ADMET Profiling: Beyond Oral Bioavailability
While Lipinski's rule provides a valuable snapshot, a more comprehensive ADMET profile is necessary for a nuanced understanding of a compound's potential.[15][16] This involves predicting a range of pharmacokinetic and pharmacodynamic properties:
-
Absorption: How well the drug is absorbed into the bloodstream. This includes parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
-
Distribution: Where the drug goes in the body. This is influenced by factors like plasma protein binding.
-
Metabolism: How the body breaks down the drug. Cytochrome P450 (CYP) enzymes play a major role here, and inhibition of these enzymes can lead to drug-drug interactions.
-
Excretion: How the drug is eliminated from the body.
-
Toxicity: The potential for the drug to cause harmful effects. This includes assessing for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[9]
Comparative Analysis: this compound Derivatives in Context
To illustrate the assessment process, let us consider a hypothetical series of this compound derivatives and compare their predicted properties against a well-established drug, Ibudilast (a pyrazolo[1,5-a]pyridine derivative used for asthma and stroke), and a typical failed drug candidate.
| Property | This compound Derivative (Hypothetical) | Ibudilast (Reference Drug) | Failed Candidate (Hypothetical) | Desirable Range |
| Molecular Weight (Da) | 250 - 450 | 230.29 | > 600 | ≤ 500 |
| LogP | 2.0 - 4.5 | 2.78 | > 5.5 | ≤ 5 |
| H-Bond Donors | 0 - 2 | 0 | > 5 | ≤ 5 |
| H-Bond Acceptors | 4 - 6 | 2 | > 10 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 2 | ≤ 1 |
| GI Absorption | High | High | Low | High |
| BBB Permeability | Variable | Yes | No | Target Dependent |
| CYP Inhibitor | Low Risk | Low Risk | High Risk | No |
| hERG Inhibition | Low Risk | Low Risk | High Risk | No |
| Ames Mutagenicity | Low Risk | Non-mutagenic | Positive | Negative |
This comparative table immediately highlights the importance of a multi-parameter assessment. While a hypothetical this compound derivative may well be compliant with Lipinski's rules, further ADMET profiling is essential to identify potential liabilities that could derail its development.
Experimental Protocols: In Silico Drug-Likeness Assessment
The following protocol outlines a step-by-step workflow for the computational assessment of drug-likeness for novel this compound derivatives.
Protocol 1: In Silico Physicochemical and Pharmacokinetic Profiling
-
Structure Preparation:
-
Draw the chemical structures of the this compound derivatives using chemical drawing software (e.g., ChemDraw).
-
Save the structures in a suitable format, such as SMILES or SDF.
-
-
Submission to Web-Based Tools:
-
Data Analysis and Interpretation:
-
Lipinski's Rule of Five: Check for violations of the rule. Compounds with zero or one violation are generally preferred.
-
Physicochemical Properties:
-
Molecular Weight: Ensure it is within the desired range (typically < 500 Da).
-
LogP: Assess lipophilicity.
-
Topological Polar Surface Area (TPSA): A predictor of drug transport properties. Values < 140 Ų are often associated with good oral bioavailability.
-
-
Pharmacokinetic Properties:
-
GI Absorption: Predicted as "High" or "Low".
-
BBB Permeant: Predicted as "Yes" or "No". This is critical for CNS-targeting drugs.
-
P-gp Substrate: Predicts if the compound is a substrate of P-glycoprotein, which can impact absorption and distribution.
-
CYP Inhibition: Check for predicted inhibition of key cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). Inhibition can lead to adverse drug-drug interactions.
-
-
Drug-Likeness: Review qualitative drug-likeness scores and alerts for undesirable structural features.
-
Protocol 2: Toxicity Prediction
-
Utilize Specialized Toxicity Prediction Servers:
-
Employ web servers like ProTox-II or ADMETlab for predicting various toxicity endpoints.
-
Input the compound structures in SMILES format.
-
-
Analyze Key Toxicity Endpoints:
-
Hepatotoxicity: Predicted as "Yes" or "No".
-
Carcinogenicity: Predicted as "Yes" or "No".
-
Mutagenicity (Ames Test): Predicted as "Mutagen" or "Non-mutagen".
-
hERG Inhibition: Predicts the risk of cardiotoxicity.
-
Visualization of Workflows and Concepts
To further clarify the assessment process, the following diagrams, generated using Graphviz, illustrate the key workflows and decision-making logic.
Caption: A flowchart illustrating the sequential workflow for assessing the drug-likeness of novel compounds.
Caption: Key components of an ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.
Conclusion
The assessment of drug-likeness is a critical, data-driven process that should be integrated into the earliest stages of drug discovery. For novel scaffolds like this compound derivatives, a systematic in silico evaluation using tools like Lipinski's Rule of Five and comprehensive ADMET profiling provides an invaluable filter to prioritize compounds with the highest probability of success. By comparing these predictions against established drugs and understanding the causal relationships behind the various physicochemical and pharmacokinetic parameters, researchers can make more informed decisions, ultimately accelerating the development of new and effective medicines. This guide provides a foundational framework for this assessment, emphasizing scientific integrity and a logical, step-wise approach to de-risking the path from laboratory curiosity to life-changing therapeutic.
References
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines | MDPI [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. aurlide.fi [aurlide.fi]
- 9. ADMET Prediction | Rowan [rowansci.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 16. fiveable.me [fiveable.me]
- 17. Directory of in silico Drug Design tools [click2drug.org]
- 18. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
A Comparative Guide to the Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives in Cancer Research
Introduction
The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Anticancer Drug Discovery
The fused bicyclic system of pyrazolo[1,5-a]pyridine offers a versatile template for chemical modification, enabling the fine-tuning of its pharmacological properties.[3] Researchers have explored the introduction of various substituents at different positions of the ring system to enhance potency and selectivity against cancer cells. These modifications influence the compound's electronic properties, lipophilicity, and steric interactions with its biological targets, which can include protein kinases, enzymes involved in DNA replication, and proteins that regulate the cell cycle and apoptosis.[3][4]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of pyrazolo[1,5-a]pyridine derivatives is significantly influenced by the nature and position of their substituents. While a systematic SAR for nitrated isomers is yet to be established, studies on other derivatives provide valuable insights:
-
Substitution at the 3-position: The introduction of carboxylate groups at this position has been a key area of investigation. For instance, copper-mediated synthesis of various pyrazolo[1,5-a]pyridine-3-carboxylates has yielded compounds with notable cytotoxic activity against a panel of human cancer cell lines.[5]
-
Aryl and Heteroaryl Moieties: The attachment of different aryl and heteroaryl groups to the core scaffold can significantly impact cytotoxicity. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role in modulating the anticancer activity.[6]
-
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer. Their ability to act as ATP-competitive inhibitors makes them potent agents in targeted cancer therapy.[3]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[1,5-a]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 247 | MCF-7 | Breast Carcinoma | Not Specified | [5] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | A549 | Lung Adenocarcinoma | Varies | [5] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | HCT-116 | Colon Cancer | Varies | [5] |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | PC-3 | Prostate Cancer | Varies | [5] |
Note: The specific IC50 values for compound 247 were not explicitly stated in the abstract, but it was noted to cause G1-phase accumulation in MCF-7 cells, indicating a significant biological effect.[5]
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. The Sulforhodamine B (SRB) and MTT assays are two of the most widely used colorimetric methods for in vitro cytotoxicity screening.[7][8][9]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[8]
Caption: A hypothetical signaling pathway targeted by pyrazolo[1,5-a]pyridine derivatives.
This diagram illustrates how these compounds could potentially inhibit receptor tyrosine kinases (RTKs) or downstream signaling molecules like PI3K, leading to the downregulation of pathways that promote cell proliferation and survival, and ultimately inducing apoptosis.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. While the available data underscores the cytotoxic potential of its derivatives, a systematic investigation into the influence of the nitro group's position on this activity is a clear and compelling area for future research. Such studies would provide invaluable insights into the structure-activity relationship and guide the rational design of more potent and selective anticancer drugs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to undertake these and other investigations into the promising therapeutic potential of the pyrazolo[1,5-a]pyridine class of compounds.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. scilit.com [scilit.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Synthetic Routes of Nitropyrazolo[1,5-a]pyridines
For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif due to its significant biological activities. The introduction of a nitro group onto this scaffold can profoundly influence its physicochemical properties and biological profile, making the synthesis of nitropyrazolo[1,5-a]pyridines a topic of considerable interest. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access these valuable compounds, offering insights into the rationale behind experimental choices and providing detailed procedural outlines.
Introduction: The Significance of the Nitro Group
The nitro group, a potent electron-withdrawing group, can serve multiple roles in medicinal chemistry. It can act as a key pharmacophore, participate in hydrogen bonding, and serve as a synthetic handle for further functionalization, for instance, through reduction to an amino group. Consequently, the regioselective introduction of a nitro group onto the pyrazolo[1,5-a]pyridine core is a critical step in the development of new therapeutic agents. This guide will explore the two principal strategies for achieving this: direct electrophilic nitration of the preformed heterocyclic system and the construction of the bicyclic core from nitro-containing precursors.
Strategic Approaches to Nitropyrazolo[1,5-a]pyridines
The synthesis of nitropyrazolo[1,5-a]pyridines can be broadly categorized into two distinct approaches. The choice between these routes often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Figure 1: Overview of the two primary synthetic strategies for nitropyrazolo[1,5-a]pyridines.
Route 1: Direct Electrophilic Nitration of the Pyrazolo[1,5-a]pyridine Core
This approach involves the direct introduction of a nitro group onto a pre-synthesized pyrazolo[1,5-a]pyridine scaffold through an electrophilic aromatic substitution reaction. The key challenge in this strategy is controlling the regioselectivity of the nitration.
Mechanistic Considerations and Regioselectivity
The pyrazolo[1,5-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. Theoretical studies and experimental evidence from related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, suggest that the C3 position is the most electron-rich and sterically accessible site for electrophilic substitution. The nitrogen atom at position 1 and the bridgehead nitrogen atom at position 8 influence the electron density distribution across the ring system, directing the electrophile to the C3 position.
Figure 2: Simplified mechanism of direct nitration of pyrazolo[1,5-a]pyridine.
Comparative Analysis of Nitrating Agents
Several nitrating agents can be employed for this transformation, each with its own advantages and disadvantages in terms of reactivity, safety, and cost.
| Nitrating Agent/System | Typical Conditions | Yield Range | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0 °C to room temperature | Good to excellent | Readily available, cost-effective | Harsh acidic conditions, potential for side reactions |
| Fe(NO₃)₃ / TFA | Room temperature | Good to excellent | Milder conditions, high regioselectivity[1] | More expensive than mixed acid |
| HNO₃ / TFAA | 0 °C to room temperature | Moderate to good | Can be more selective than mixed acid[2][3][4] | TFAA is corrosive and moisture-sensitive |
Experimental Protocol: Nitration using a Mild Iron-Based System (Adapted from Pyrazolo[1,5-a]pyrimidine Synthesis)
This protocol is adapted from the regioselective C3-nitration of pyrazolo[1,5-a]pyrimidines and is expected to be applicable to pyrazolo[1,5-a]pyridines with high regioselectivity.[1]
Materials:
-
Pyrazolo[1,5-a]pyridine derivative
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyridine (1.0 mmol) in dichloromethane (10 mL) at room temperature, add trifluoroacetic acid (2.0 mmol).
-
Stir the mixture for 10 minutes.
-
Add iron(III) nitrate nonahydrate (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Route 2: Synthesis from Nitro-Substituted Precursors
This strategy involves the construction of the pyrazolo[1,5-a]pyridine ring system from starting materials that already contain a nitro group. A common and effective method is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and a nitro-substituted alkene, such as β-nitrostyrene.[5]
Mechanistic Rationale
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In this context, the N-aminopyridinium ylide, generated in situ from the corresponding N-aminopyridinium salt by the action of a base, acts as a 1,3-dipole. This dipole then reacts with the nitro-substituted alkene (dipolarophile) to form a pyrazolidine intermediate, which subsequently undergoes oxidation to the aromatic pyrazolo[1,5-a]pyridine.
Figure 3: General workflow for the synthesis of nitropyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
Comparative Analysis of Reaction Conditions
The efficiency of the [3+2] cycloaddition can be influenced by the choice of base, solvent, and oxidizing agent.
| Base | Solvent | Oxidant | Yield Range | Advantages | Disadvantages |
| Triethylamine (Et₃N) | DMF, CH₃CN | Air | Moderate to good | Readily available, mild base | Reaction times can be long |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | Air | Good | Inexpensive, effective | Heterogeneous reaction mixture |
| DBU | THF, CH₂Cl₂ | DDQ | Good to excellent | Strong, non-nucleophilic base | Can be more expensive |
Experimental Protocol: [3+2] Cycloaddition of an N-Aminopyridinium Salt with β-Nitrostyrene
This protocol is a general representation of the synthesis of 3-nitro-2-phenylpyrazolo[1,5-a]pyridines.
Materials:
-
N-Aminopyridinium iodide
-
β-Nitrostyrene derivative
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of N-aminopyridinium iodide (1.0 mmol) and the β-nitrostyrene derivative (1.1 mmol) in acetonitrile (15 mL), add potassium carbonate (2.0 mmol).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-nitro-2-phenylpyrazolo[1,5-a]pyridine.
Comparative Summary and Outlook
| Feature | Route 1: Direct Nitration | Route 2: Synthesis from Nitro-Precursors |
| Starting Materials | Readily available pyrazolo[1,5-a]pyridines | N-aminopyridinium salts and nitroalkenes |
| Regioselectivity | Generally high for C3-nitration | Determined by the structure of the nitro-precursor |
| Scope | Dependent on the stability of the core to nitrating conditions | Broad scope of N-aminopyridinium salts and nitroalkenes can be used |
| Conditions | Can be harsh (mixed acid) or mild (Fe(NO₃)₃) | Generally mild to moderate |
| Key Advantage | Atom-economical, fewer steps if the core is available | Predictable regioselectivity |
| Key Disadvantage | Potential for over-nitration or side reactions | Requires synthesis of specific nitro-precursors |
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Nitropyrazolo[1,5-a]pyridine
This document provides a detailed protocol for the safe handling and disposal of 3-Nitropyrazolo[1,5-a]pyridine. As a nitro-containing heterocyclic compound, this substance requires meticulous management to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from regulatory standards and best practices for analogous chemical structures, ensuring a robust and safety-oriented approach for research and development professionals.
Core Principles: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is fundamental to its safe disposal. While a specific, comprehensive toxicological profile for this exact molecule is not widely available, its structure—a fusion of a pyridine ring with a nitrated pyrazole—provides a strong basis for risk assessment by analogy to related nitroaromatic and N-heterocyclic compounds.
The primary hazards are rooted in two key functional components:
-
The Nitroaromatic System : Nitroaromatic compounds are a well-documented class of chemicals often exhibiting toxic or mutagenic properties.[1][2] The strong electron-withdrawing nature of the nitro group can lead to the formation of reactive intermediates within biological systems, potentially causing DNA damage.[3] Many nitroaromatic compounds are considered environmental pollutants due to their persistence and toxicity to aquatic life.[1][4]
-
The Pyrazolo[1,5-a]pyridine Core : The pyridine backbone suggests potential for skin, eye, and respiratory irritation, similar to pyridine itself. Furthermore, upon combustion, nitrogen-containing heterocycles can produce toxic nitrogen oxides (NOx).[5][6]
Based on these structural analogs, a presumptive hazard profile can be established to guide all handling and disposal protocols.
Table 1: Presumptive Hazard Profile for this compound
| Hazard Category | Assessed Risk & Rationale | Supporting Sources |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. Nitroaromatics and pyridine derivatives often exhibit systemic toxicity. | [4] |
| Skin/Eye Irritation | Irritant/Corrosive . Assumed to cause serious eye irritation and potential skin irritation based on data for parent heterocycles. | [5][6] |
| Mutagenicity/Carcinogenicity | Suspected Mutagen/Carcinogen . Many nitroaromatic compounds are classified as known or suspected carcinogens by agencies like OSHA and IARC. | [3][7][8] |
| Environmental Hazard | Toxic to Aquatic Life . Nitroaromatic compounds are noted for their environmental persistence and ecotoxicity. Disposal into sewer systems is strictly prohibited. | [1][9] |
| Reactivity | Stable under normal conditions. However, it may be incompatible with strong oxidizing agents. Thermal decomposition will produce hazardous gases (CO, CO₂, NOx). | [5][6][9] |
Personnel Protection: The First Line of Defense
Given the presumptive hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory during any operation involving this compound, from initial handling to final waste packaging.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] | Protects against splashes and airborne dust. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile). | Prevents skin absorption, a primary route of exposure. |
| Body Protection | Flame-retardant lab coat and, if handling large quantities, impervious clothing.[9] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood.[5] If exposure limits may be exceeded, a full-face respirator is necessary.[9] | Prevents inhalation of dust or aerosols.[4] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[9][10] The material should be sent to a licensed chemical destruction facility for controlled incineration with flue gas scrubbing.[9]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant disposal process.
-
Designate a Specific Waste Container : Dedicate a separate, clearly labeled hazardous waste container for this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill).
-
Avoid Co-mingling : Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing acids (e.g., nitric acid).[11][12] Mixing wastes can lead to dangerous reactions and complicates the final disposal process.
-
Container Integrity : Use only sturdy, leak-proof, and chemically compatible containers. The original product container is often a suitable choice for unused or surplus material.[12][13] Ensure the container cap provides an airtight seal.[11]
Step 2: Labeling
Accurate and complete labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures safe handling throughout the disposal chain.[14]
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.[11]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or formulas.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 3: On-Site Storage
Proper temporary storage minimizes risks within the laboratory.
-
Keep Containers Closed : Waste containers must be kept tightly sealed except when adding waste.[10] Evaporation is not an acceptable method of disposal.[10]
-
Designated Storage Area : Store the sealed container in a designated, secure, and well-ventilated area, such as a satellite accumulation area or a main hazardous waste storage room.
-
Secondary Containment : Store all liquid waste containers within a secondary containment bin or tray to contain any potential leaks.[10]
-
Storage Conditions : The storage area should be cool, dry, and away from direct sunlight or sources of ignition.[11]
Step 4: Final Disposal
-
Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical collection request through your Environmental Health & Safety (EHS) department.[11][12]
-
Professional Management : Your EHS department will coordinate with a licensed hazardous waste contractor for transport and final disposal. The standard and most effective method for this class of compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize harmful emissions.[9]
Emergency Procedures: Spill and Exposure Management
Preparedness is paramount for mitigating the impact of an accidental release or exposure.
Spill Response
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the affected area if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Table 2.
-
Containment : For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container.[5] Avoid creating dust.[9] For a liquid spill (if the compound is in solution), cover it with an inert absorbent material (e.g., vermiculite, dry sand).[15]
-
Cleanup : Collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for disposal as hazardous waste.[11]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Reporting : Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][11]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 9. echemi.com [echemi.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. epa.gov [epa.gov]
- 15. Registration Dossier - ECHA [echa.europa.eu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Nitropyrazolo[1,5-a]pyridine
As a researcher in the dynamic field of drug development, your safety is paramount. The compounds you synthesize and handle, such as 3-Nitropyrazolo[1,5-a]pyridine, often present a complex hazard profile that demands a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Foundation: Engineering and Administrative Controls
Before any personal protective equipment is even selected, the primary line of defense is to minimize exposure through robust engineering and administrative controls. PPE should be considered the final barrier between you and the chemical hazard.
-
Primary Engineering Control: The Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][5][6] This is non-negotiable. The volatile nature of related pyridine compounds and the potential for dust or aerosol formation make this the single most critical step in preventing respiratory exposure.[1][7]
-
Administrative Controls: Ensure the designated work area is clearly marked. Access should be restricted to trained personnel. An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[5][7]
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The rationale behind each selection is critical to understanding and ensuring your safety.
Eye and Face Protection: Your Shield Against Splashes
Direct contact with pyridine derivatives can cause serious eye irritation or damage.[2][8][9]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[1]
-
Enhanced Protection: For procedures with a higher risk of splashing or energetic reactions (e.g., large-scale reactions, quenching), a full-face shield must be worn in addition to chemical splash goggles.[4] A face shield alone does not provide adequate protection.
Hand Protection: A Critical and Nuanced Choice
Skin contact is a primary route of exposure for pyridine-like compounds, which can be harmful upon absorption. Glove selection for pyridine derivatives is not straightforward, and different sources offer varied recommendations. No single glove material is impervious to all chemicals.
-
The Challenge of Glove Selection: While nitrile gloves are a common choice in laboratories and are sometimes recommended for pyridine[1][10], other sources explicitly advise against them, recommending more robust materials like Butyl rubber.[5] This discrepancy underscores a critical principle: always consult the glove manufacturer's specific chemical compatibility chart for the most accurate information.
-
Recommended Practice: Double Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised. This is especially important for extended operations.[11]
-
Glove Change Protocol: Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of continuous use.[11] Never wear gloves outside of the laboratory area to prevent the spread of contamination.[12]
| Glove Material | General Recommendation for Pyridine | Key Considerations |
| Nitrile | Conflicting. Some sources permit for splash protection[1][10], others advise against.[5] | Provides poor protection against many chlorinated solvents and some acids.[4] Best suited for incidental contact only. Must be changed immediately upon contamination. |
| Butyl Rubber | Recommended. [5] | Offers high permeation resistance to a wide range of chemicals, including pyridine. |
| Neoprene | Recommended. [1] | Good alternative to Butyl, offering broad chemical resistance. |
| Latex | Not Recommended. [1][4] | Offers poor protection against most organic solvents and can cause allergic reactions. |
Body Protection: Preventing Skin Contact
Your body must be shielded from potential spills and contamination.
-
Laboratory Coat: A flame-resistant lab coat is highly recommended due to the flammability of pyridine derivatives.[6][13] It should be fully buttoned with tight-fitting cuffs.[5][14]
-
Clothing: Long pants and closed-toe, liquid-resistant shoes are mandatory.[12] Shorts, skirts, and perforated shoes are not permitted in the laboratory.
-
Impervious Apron: For large-volume transfers, an additional chemically impervious apron should be worn over the lab coat.
Respiratory Protection: A Last Line of Defense
When engineering controls cannot guarantee exposure levels are below occupational limits, or during a large spill or emergency, respiratory protection is required.
-
Requirement: Use of a respirator requires medical clearance, formal training, and fit-testing under an established institutional respiratory protection program.[5]
-
Type: If required, a NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.[7][13]
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE; it involves systematic procedures for its use and disposal.
Step-by-Step PPE Donning and Doffing Procedure
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on inner gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don chemical splash goggles and a face shield if required.
-
-
Doffing (Taking Off):
-
Remove outer gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the lab coat by rolling it outwards, avoiding contact with the contaminated exterior.
-
Remove face shield and goggles.
-
Remove inner gloves using the same technique as the outer gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Response Plan
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][15]
-
Skin Contact: Remove contaminated clothing immediately and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][15]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Waste Disposal Plan
All materials contaminated with this compound, including used gloves, disposable lab coats, and absorbent materials from spills, must be treated as hazardous waste.
-
Containment: Place all contaminated solid waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal: The compound and its waste should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[13] Do not discharge to sewer systems.[13]
Visualizing Your PPE Decision Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling this compound.
By integrating these expert-level protocols and understanding the reasoning behind them, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. kishida.co.jp [kishida.co.jp]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. aaronchem.com [aaronchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. pppmag.com [pppmag.com]
- 12. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 13. echemi.com [echemi.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
